Esi-09
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ESI-09: A Technical Guide to its Mechanism of Action on EPAC Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exchange proteins directly activated by cAMP (EPAC) have emerged as pivotal mediators of cyclic AMP signaling, functioning independently of the canonical protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby orchestrating a multitude of cellular processes including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion. The development of specific inhibitors for EPAC proteins is crucial for dissecting their physiological roles and for their potential as therapeutic targets. ESI-09, a non-cyclic nucleotide antagonist, has been identified as a valuable pharmacological tool for selectively inhibiting EPAC activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with EPAC proteins, its effects on downstream signaling, and the experimental methodologies employed for its characterization.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][2][3] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[2] By occupying this site, this compound prevents the cAMP-induced conformational change that is necessary for the activation of EPAC's GEF activity. Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1.[2]
This competitive nature has been demonstrated in studies where increasing concentrations of cAMP can overcome the inhibitory effect of this compound.[3] While some reports have raised concerns about this compound acting as a non-specific protein denaturant at high concentrations (>25 µM), further detailed biochemical and pharmacological characterizations have shown that this compound acts as a specific EPAC antagonist at pharmacologically effective concentrations.[3][4] NMR data has confirmed that this compound induces residue-dependent chemical shift changes in the EPAC1 CNB domain without causing denaturation, supporting a specific binding interaction.[1][4]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In vitro Inhibitory Potency of this compound against EPAC1 and EPAC2
| Target | Assay Type | IC50 (µM) | cAMP Concentration in Assay (µM) | Reference |
| EPAC1 | GEF Activity Assay | 3.2 | 25 | [5][6] |
| EPAC2 | GEF Activity Assay | 1.4 | 25 | [5][6] |
| EPAC2 | GEF Activity Assay | 4.4 | 20 | [3] |
| EPAC2 | 8-NBD-cAMP Competition | 10 | Not specified | [6][7] |
Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA)
| Target | Assay Type | Inhibition | This compound Concentration (µM) | Reference |
| PKA Type Iα | Holoenzyme Activation | No significant alteration | 25 | [6] |
| PKA Type IIβ | Holoenzyme Activation | No significant alteration | 25 | [6] |
| PKA Type II | Holoenzyme Activation | Up to 20% | 100 | [6] |
These data indicate that this compound is a potent inhibitor of both EPAC isoforms and exhibits high selectivity for EPAC over PKA, the other major intracellular cAMP sensor.[5][6]
Downstream Signaling Consequences
By inhibiting EPAC's GEF activity towards Rap1, this compound effectively blocks the downstream signaling cascades initiated by EPAC activation.[2] This includes the suppression of EPAC-mediated cellular functions such as:
-
Akt Phosphorylation: this compound has been shown to inhibit EPAC-mediated Akt phosphorylation.[5][6]
-
Insulin Secretion: It can block EPAC-mediated insulin secretion in pancreatic β-cells.[5][6]
-
Cell Migration and Invasion: In cancer cells, this compound has been demonstrated to inhibit migration and invasion.[5]
-
Cell Adhesion: this compound can decrease EPAC-mediated cell adhesion.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Experimental Workflow: FRET-based Competition Assay
Caption: Workflow for determining this compound inhibitory potency using a FRET competition assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by this compound is a direct measure of its potency.
-
Protocol:
-
Reagents:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2.
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).
-
BODIPY-GDP (fluorescent GDP analog).
-
Guanosine 5'-triphosphate (GTP).
-
cAMP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.[2]
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 25 µM) and a high concentration of GTP (e.g., 100 µM).
-
Monitor the decrease in fluorescence of BODIPY-GDP over time using a fluorescence plate reader. The release of BODIPY-GDP upon GTP binding leads to a decrease in fluorescence.
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.
-
-
Förster Resonance Energy Transfer (FRET)-based Competition Assay
This assay is used to determine the ability of this compound to compete with a fluorescently labeled cAMP analog for binding to EPAC.
-
Protocol:
-
Reagents:
-
Purified recombinant EPAC1 or EPAC2.
-
8-NBD-cAMP (a fluorescent cAMP analog).
-
Unlabeled cAMP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Procedure:
-
In a microplate, add a fixed concentration of EPAC protein and 8-NBD-cAMP to each well.
-
Add varying concentrations of this compound or unlabeled cAMP to the wells.[2]
-
Incubate the plate at room temperature.[2]
-
Measure the fluorescence polarization or intensity using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).[2]
-
The displacement of 8-NBD-cAMP by this compound or cAMP will result in a decrease in fluorescence polarization or a change in fluorescence intensity.[2]
-
Calculate the IC50 value for this compound by plotting the percentage of displacement against the logarithm of the this compound concentration.[2]
-
-
Conclusion
This compound is a well-characterized, potent, and selective competitive inhibitor of both EPAC1 and EPAC2. Its mechanism of action through direct competition with cAMP at the cyclic nucleotide-binding domain is supported by robust biochemical and biophysical data. While caution is warranted regarding its potential for non-specific effects at high concentrations, at appropriate pharmacological doses, this compound serves as an invaluable tool for the investigation of EPAC-mediated signaling pathways and holds promise for the development of novel therapeutics targeting these pathways. The experimental protocols detailed herein provide a foundation for the continued study and characterization of this compound and other EPAC modulators.
References
- 1. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological characterizations of this compound based EPAC inhibitors: defining the this compound "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ESI-09: A Competitive Inhibitor of cAMP Signaling Through EPAC Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Exchange proteins directly activated by cAMP (EPAC) have emerged as pivotal mediators of cyclic AMP signaling, functioning independently of the canonical protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby orchestrating a multitude of cellular processes including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion. The development of specific inhibitors for EPAC proteins is crucial for dissecting their physiological roles and for their potential as therapeutic targets. ESI-09, a non-cyclic nucleotide antagonist, has been identified as a valuable pharmacological tool for the selective inhibition of EPAC activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its competitive interaction with EPAC proteins, its effects on downstream signaling cascades, and the experimental methodologies utilized for its characterization.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of both EPAC1 and EPAC2.[1] It directly vies with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[1] By occupying this critical site, this compound precludes the cAMP-induced conformational change essential for the activation of EPAC's GEF activity.[1] Consequently, EPAC remains in its inactive state, incapable of catalyzing the exchange of GDP for GTP on its substrate, the small G protein Rap1.[1] This competitive nature has been substantiated by studies demonstrating that increasing concentrations of cAMP can surmount the inhibitory effects of this compound.[2]
Molecular docking studies have provided insights into the structural basis of this compound's interaction with the EPAC CNB domain, suggesting that it establishes favorable hydrophobic and hydrogen bonding interactions with active-site residues.[3][4] The 3-chlorophenyl moiety of this compound has been identified as a key determinant of its specificity.[2]
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against EPAC1 and EPAC2
| Target Protein | Assay Type | IC50 Value (µM) | Competing cAMP Concentration (µM) | Reference |
| EPAC1 | GEF Activity Assay | 3.2 | 25 | [3][4][5][6] |
| EPAC2 | GEF Activity Assay | 1.4 | 25 | [3][4][5][6] |
| EPAC2 | Competitive Binding Assay (vs 8-NBD-cAMP) | 10 | N/A | [3][4] |
| EPAC2 | Apparent IC50 in the presence of 20 µM cAMP | 4.4 | 20 | [2] |
Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA)
| Parameter | Observation | Reference |
| Selectivity | >100-fold selective for EPAC proteins over PKA type I and II. | [4][5] |
| PKA Inhibition | No significant inhibition of PKA holoenzyme activation at 25 µM this compound. Up to 20% inhibition of type II PKA at 100 µM this compound. | [4] |
Downstream Signaling Effects
By inhibiting EPAC's GEF activity towards Rap1, this compound effectively blocks the downstream signaling cascades initiated by EPAC activation. This has been demonstrated in various cellular contexts:
-
Rap1 Activation: this compound specifically blocks intracellular EPAC-mediated Rap1 activation.[5]
-
Akt Phosphorylation: It inhibits EPAC-mediated Akt phosphorylation at T308 and S473 in a dose-dependent manner.[3][5]
-
Insulin Secretion: this compound suppresses EPAC-mediated insulin secretion in pancreatic β-cells.[5]
-
Cell Migration and Invasion: In pancreatic cancer cells, this compound inhibits migration and invasion by decreasing EPAC-mediated cell adhesion.[3][4][5]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biolog.de [biolog.de]
A Technical Guide to the Non-Cyclic Nucleotide EPAC Antagonist ESI-09
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ESI-09, a novel non-cyclic nucleotide antagonist of Exchange protein directly activated by cAMP (EPAC). It details the mechanism of action, downstream signaling consequences, quantitative inhibitory data, and key experimental protocols for the characterization of this potent research tool.
Introduction to EPAC Signaling and this compound
Cyclic AMP (cAMP) is a vital second messenger that modulates numerous cellular functions. Its effects are primarily mediated by two protein families: the well-known Protein Kinase A (PKA) and the more recently discovered Exchange proteins directly activated by cAMP (EPAC).[1][2] The two EPAC isoforms, EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1][3] Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF domain, which in turn catalyzes the exchange of GDP for GTP on Rap proteins.[2] Activated Rap then influences a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion.[1]
This compound is a cell-permeable small molecule that has been identified as a specific and valuable tool for selectively inhibiting EPAC activity, allowing for the dissection of EPAC-mediated signaling pathways.[1][2]
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of both EPAC1 and EPAC2.[1] It directly competes with the endogenous second messenger, cAMP, for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[1] By occupying this site, this compound prevents the cAMP-induced conformational change necessary for the activation of EPAC's GEF activity.[1] Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, Rap1.[1] This blockade of Rap1 activation is the primary mechanism through which this compound exerts its effects.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data.[1]
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | EPAC1 | EPAC2 | Reference |
|---|---|---|---|
| IC₅₀ (GEF Activity) | 3.2 µM | 1.4 µM | [1][4][5][6][7] |
| IC₅₀ (8-NBD-cAMP Binding) | - | 10 µM |[1][5][7] |
Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA)
| Parameter | Value | Reference |
|---|
| Selectivity over PKA | >100-fold |[1][2][4] |
Downstream Signaling Consequences
By inhibiting EPAC's GEF activity towards Rap1, this compound effectively blocks the downstream signaling cascades initiated by EPAC activation.[1]
-
Inhibition of Rap1 Activation: The primary consequence of this compound action is the prevention of Rap1 activation. In its inactive, GDP-bound state, Rap1 cannot interact with its downstream effectors. This compound's inhibition of EPAC ensures that Rap1 remains in this "off" state, even in the presence of stimuli that would normally elevate intracellular cAMP levels.[1] This has been demonstrated in various cell types where this compound blocks EPAC-mediated Rap1 activation.[4]
-
Impact on Akt Phosphorylation: EPAC activation has been shown to lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B).[1] this compound effectively blocks this EPAC-mediated Akt phosphorylation at key residues such as Threonine 308 and Serine 473.[1][5] This inhibition is specific to the EPAC pathway, as this compound does not affect Akt phosphorylation induced by other stimuli, such as epidermal growth factor (EGF).[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.[1]
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by this compound is a direct measure of its potency.[1]
-
Principle: The assay utilizes a fluorescent GDP analog, such as BODIPY-GDP, which is pre-loaded onto recombinant Rap1b. In the presence of active EPAC, this fluorescent GDP is exchanged for unlabeled GDP or GTP in the buffer, resulting in a measurable decrease in fluorescence intensity over time.[1]
-
Reagents:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2.[1]
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).[1]
-
BODIPY-GDP (fluorescent GDP analog).[1]
-
Guanosine 5'-diphosphate (GDP).[1]
-
Cyclic AMP (cAMP).[1]
-
This compound.[1]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[1]
-
-
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.[1]
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[1]
-
Monitor the decrease in fluorescence intensity over time using a microplate reader.[1]
-
Calculate the initial rates of the reaction at each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
-
This assay directly measures the ability of this compound to compete with a fluorescent cAMP analog for binding to the EPAC CNB domain.[1]
-
Principle: The assay uses 8-NBD-cAMP, a fluorescent analog of cAMP. When this compound or unlabeled cAMP binds to EPAC, it displaces the 8-NBD-cAMP, leading to a decrease in fluorescence polarization or a change in fluorescence intensity.[1]
-
Reagents:
-
Procedure:
-
In a 96-well microplate, prepare a reaction mix containing 50 nM EPAC2 and 60 nM 8-NBD-cAMP in the assay buffer.[1]
-
Add varying concentrations of this compound or unlabeled cAMP to the wells.
-
Incubate the plate at room temperature.[1]
-
Measure the fluorescence polarization or intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation/540 nm emission).[1]
-
Calculate the IC₅₀ value for this compound by plotting the percentage of displacement against the logarithm of the this compound concentration.[1]
-
This assay assesses the effect of this compound on EPAC-mediated downstream signaling in a cellular context.[1]
-
Principle: Western blotting is used to quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt in cells. Inhibition of EPAC by this compound is expected to reduce the p-Akt levels induced by an EPAC-specific activator.
-
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) to 70-80% confluency.[1] Serum-starve the cells for 24 hours.[1] Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes).[1] Stimulate the cells with an EPAC-specific activator, such as 8-pCPT-2'-O-Me-cAMP (007-AM), for a short period (e.g., 15 minutes).[1]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1] Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[1]
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) and total Akt.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the relative levels of Akt phosphorylation. A decrease in the p-Akt/total Akt ratio in this compound-treated cells compared to the stimulated control indicates inhibition of the EPAC-Akt signaling axis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
ESI-09: A Technical Guide to its Antagonism of EPAC1 vs. EPAC2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ESI-09, a non-cyclic nucleotide antagonist of the Exchange proteins directly activated by cAMP (EPAC). It details this compound's mechanism of action, its selectivity for the two isoforms, EPAC1 and EPAC2, and provides in-depth experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and cell signaling who are investigating the therapeutic potential of targeting the EPAC pathway.
Introduction to this compound and EPAC Signaling
Exchange proteins directly activated by cAMP (EPACs) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] They function as key intracellular sensors for the second messenger cyclic adenosine (B11128) monophosphate (cAMP), operating in parallel to the well-established Protein Kinase A (PKA) pathway. The two main isoforms, EPAC1 and EPAC2, are products of separate genes and, while sharing structural homology, exhibit distinct tissue distribution and downstream signaling pathways, implicating them in a variety of cellular processes including cell adhesion, proliferation, inflammation, and insulin (B600854) secretion.[2]
This compound (3-[5-(tert-butyl)isoxazol-3-yl]-2-[2-(3-chlorophenyl)hydrazono]-3-oxopropanenitrile) is a small molecule inhibitor that has been instrumental in elucidating the specific roles of EPAC proteins. It functions as a pan-EPAC inhibitor, targeting both isoforms.[3][4]
Quantitative Analysis of this compound's Interaction with EPAC1 and EPAC2
This compound acts as a competitive antagonist, directly competing with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of both EPAC1 and EPAC2.[5] This competitive inhibition means that the inhibitory effect of this compound can be surmounted by increasing concentrations of cAMP. While it inhibits both isoforms, this compound demonstrates a slight preference for EPAC2.
A critical aspect of utilizing this compound is understanding its "therapeutic window." At concentrations below 20-25 µM, this compound acts as a specific and selective inhibitor of EPAC proteins. However, at higher concentrations, non-specific effects, including protein denaturation, have been reported. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for specific EPAC inhibition in any given experimental system.
The inhibitory potency of this compound has been quantified through various biochemical assays, with the following values being consistently reported in the literature:
| Parameter | EPAC1 | EPAC2 | Reference(s) |
| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | [3][4] |
| IC50 (8-NBD-cAMP Binding) | Not consistently reported | 10 µM | [6] |
| Binding Affinity (Kd) | 20 µM (for the CNB domain) | Not available | [2] |
Signaling Pathways and Mechanism of Action
Upon binding of cAMP, EPAC proteins undergo a conformational change that relieves the autoinhibition of their catalytic GEF domain. This allows EPAC to bind to its primary downstream effector, the small GTPase Rap1, and catalyze the exchange of GDP for GTP, leading to Rap1 activation. Activated Rap1-GTP then engages a multitude of downstream effectors, initiating various cellular responses.
This compound, by competitively binding to the CNB domain, prevents this cAMP-induced conformational change, thereby locking EPAC in its inactive state and inhibiting the activation of Rap1.
While both EPAC1 and EPAC2 converge on Rap1 activation, they are also implicated in distinct downstream signaling cascades. EPAC1 has been shown to be involved in nuclear signaling, while EPAC2 is more prominently localized to the T-tubules in cardiomyocytes, where it regulates sarcoplasmic reticulum Ca2+ leak.[7] Furthermore, in some cellular contexts, EPAC isoforms can activate other pathways, including those involving Phospholipase C (PLC)/Protein Kinase C (PKC) and Nitric Oxide Synthase (NOS)/Protein Kinase G (PKG).[1]
Detailed Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay is a primary method for quantifying the inhibitory potency of compounds like this compound on EPAC's GEF activity. The principle relies on the change in fluorescence of a GDP analog (e.g., BODIPY-GDP or mant-GDP) pre-loaded onto Rap1. Upon EPAC-mediated exchange for unlabeled GTP, the fluorescence signal decreases, providing a real-time measure of GEF activity.
Materials:
-
Purified, full-length recombinant human EPAC1 or EPAC2
-
Purified, recombinant Rap1b (typically a truncated, more stable form)
-
BODIPY-FL-GDP or mant-GDP (fluorescent GDP analog)
-
Guanosine triphosphate (GTP)
-
cAMP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare Rap1b-BODIPY-GDP: Incubate Rap1b with a 5-fold molar excess of BODIPY-GDP in the presence of 10 mM EDTA for 2 hours at 4°C to facilitate nucleotide loading. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM. Remove unbound fluorescent GDP using a desalting column.
-
Assay Setup: In a 96- or 384-well black, clear-bottom microplate, prepare a reaction mixture containing the assay buffer, the EPAC enzyme (e.g., 50 nM), and varying concentrations of this compound. Allow for a pre-incubation period of 15-30 minutes at room temperature.
-
Initiate the Reaction: Add the Rap1b-BODIPY-GDP complex (e.g., 100 nM) and cAMP (at a concentration near the EC50 for EPAC, e.g., 10 µM) to each well to initiate the exchange reaction.
-
Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm for BODIPY-FL). Record data points every 30-60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate Initial Rates: For each concentration of this compound, determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the fluorescence decay curve (typically the first 5-10 minutes).[8][9] This can be done using linear regression analysis on the initial data points.
-
Determine IC50: Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Förster Resonance Energy Transfer (FRET) Assay
FRET-based biosensors are powerful tools for monitoring EPAC activity in living cells. These biosensors typically consist of an EPAC protein (or its CNB domain) flanked by a FRET donor (e.g., CFP or mTurquoise2) and an acceptor (e.g., YFP or Venus) fluorescent protein. In the inactive state, the fluorophores are in close proximity, resulting in high FRET. Upon cAMP binding, a conformational change in EPAC increases the distance between the fluorophores, leading to a decrease in the FRET signal. Inhibitors like this compound will prevent this conformational change, thus maintaining a high FRET signal in the presence of a cAMP-elevating stimulus.[10]
Materials:
-
HEK293 or other suitable mammalian cell line
-
Expression vector for an EPAC-based FRET biosensor (e.g., CFP-Epac1-YFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound stock solution in DMSO
-
cAMP-elevating agent (e.g., Forskolin or an EPAC-specific agonist like 8-pCPT-2'-O-Me-cAMP)
-
Fluorescence microscope or plate reader equipped for FRET measurements
Procedure:
-
Cell Culture and Transfection: Seed cells in a suitable format (e.g., glass-bottom dishes or 96-well plates). Transfect the cells with the EPAC FRET biosensor plasmid and allow 24-48 hours for expression.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 30-60 minutes in a physiological buffer.
-
Stimulation: Add the cAMP-elevating agent to the cells and immediately begin FRET measurements.
-
FRET Measurement: Acquire images or readings of both the donor and acceptor fluorescence channels over time. For ratiometric FRET, excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis:
-
Calculate FRET Ratio: For each time point, calculate the ratio of acceptor emission to donor emission.
-
Normalize Data: Normalize the FRET ratio to the baseline value before stimulation.
-
Dose-Response Curve: Plot the change in FRET ratio (or the inhibition of the FRET change) against the logarithm of the this compound concentration to determine the cellular IC50.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of EPAC1 and EPAC2 in cellular physiology and pathophysiology. Its competitive mechanism of action and well-characterized potency and selectivity make it a reliable inhibitor when used within its optimal concentration range. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the effects of this compound and other potential EPAC modulators, ultimately advancing our understanding of cAMP signaling and its therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac1 and Epac2 are differentially involved in inflammatory and remodeling processes induced by cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
The Role of ESI-09 in Blocking Rap1 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ESI-09, a potent and specific inhibitor of the Exchange protein directly activated by cAMP (EPAC). It details the mechanism by which this compound blocks the activation of the small GTPase Rap1, presents key quantitative data, outlines detailed experimental protocols for studying its effects, and illustrates the critical signaling pathways involved.
Core Mechanism of Action: Competitive Inhibition of EPAC
The primary signaling cascade initiated by the second messenger cyclic AMP (cAMP) involves two main families of intracellular receptors: the well-known protein kinase A (PKA) and the more recently discovered EPAC proteins (EPAC1 and EPAC2).[1] EPAC proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[2][3] Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF activity, facilitating the exchange of GDP for GTP on Rap1, thereby switching Rap1 to its active, GTP-bound state.[4][5]
This compound is a non-cyclic nucleotide small molecule that acts as a competitive antagonist of both EPAC1 and EPAC2.[1] It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of EPAC proteins.[6] By occupying this site, this compound prevents the necessary conformational change, thus locking EPAC in an inactive state and effectively blocking the downstream activation of Rap1.[1] This mechanism makes this compound a valuable pharmacological tool for specifically probing EPAC-mediated signaling pathways, independent of PKA.[1]
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing its activation and subsequent GDP/GTP exchange on Rap1.
Quantitative Data: Inhibitory Potency and Selectivity
This compound has been characterized as a pan-EPAC inhibitor, effectively targeting both isoforms. Its selectivity for EPAC proteins over PKA is a key feature, allowing for the specific dissection of EPAC-dependent signaling events.[7][8]
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC₅₀ | EPAC1 | 3.2 µM | Cell-free GEF Activity | [1][7][8][9] |
| IC₅₀ | EPAC2 | 1.4 µM | Cell-free GEF Activity | [1][7][8][9] |
| Selectivity | PKA | >100-fold vs EPAC | Kinase Activity Assay | [7] |
| Activity | PKA | No significant inhibition at 25 µM | Holoenzyme Activation | [1][8] |
Experimental Protocols
In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay directly measures the ability of this compound to inhibit EPAC's GEF activity towards Rap1. It utilizes a fluorescent GDP analog (e.g., BODIPY-GDP or MANT-GDP) pre-loaded onto recombinant Rap1. The exchange of the fluorescent GDP for unlabeled GDP upon EPAC activation leads to a measurable decrease in fluorescence.[6][10]
Methodology:
-
Reagents & Buffers:
-
Purified, recombinant full-length human EPAC1 or EPAC2.
-
Purified, recombinant C-terminally truncated Rap1B (amino acids 1-167).
-
BODIPY-GDP or MANT-GDP (fluorescent GDP analog).[10]
-
Guanosine 5'-diphosphate (GDP).
-
Cyclic AMP (cAMP).
-
This compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture in a microplate containing Rap1b pre-loaded with BODIPY-GDP and recombinant EPAC1 or EPAC2 in the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the nucleotide exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[6]
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro fluorescence-based GEF assay to quantify this compound inhibition of EPAC activity.
Cell-Based Rap1 Activation (Pull-Down) Assay
This assay measures the level of active, GTP-bound Rap1 within a cell, providing a direct readout of EPAC activity in a physiological context. It utilizes the Rap1-binding domain (RBD) of the RalGDS effector protein, which specifically binds to Rap1-GTP.[11][12][13]
Methodology:
-
Reagents & Buffers:
-
Procedure:
-
Culture cells to desired confluency. If applicable, serum-starve the cells.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for a specified time.[1]
-
Stimulate the cells with an EPAC agonist to induce Rap1 activation.[11]
-
Aspirate media, wash cells with ice-cold PBS, and lyse the cells on ice.[12]
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with GST-RalGDS-RBD agarose (B213101) beads to "pull down" the active Rap1-GTP.[11]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[11]
-
Resolve the proteins by SDS-PAGE and perform a Western blot using an anti-Rap1 antibody to detect the amount of activated Rap1 pulled down in each condition.[11]
-
Caption: Workflow for the cell-based Rap1 pull-down assay to measure inhibition of Rap1 activation by this compound.
Downstream Cellular Consequences of Blocking Rap1 Activation
By inhibiting the EPAC-Rap1 signaling axis, this compound has been shown to modulate a wide range of cellular functions. The activation of Rap1 is a critical event in processes such as cell adhesion, migration, proliferation, and secretion.[4] Pharmacological studies using this compound have demonstrated that blocking EPAC-mediated Rap1 activation can:
-
Inhibit Cancer Cell Migration and Invasion: In pancreatic cancer cells, this compound was shown to decrease cell migration and invasion.[7][9][14]
-
Block Akt Phosphorylation: this compound is capable of blocking EPAC-mediated phosphorylation of Akt, a key downstream signaling node.[1][7]
-
Suppress Insulin (B600854) Secretion: The inhibitor was shown to inhibit EPAC-mediated insulin secretion in pancreatic β-cells in a dose-dependent manner.[1][7]
-
Reduce Inflammatory Pain: In vivo studies have shown that this compound can inhibit established inflammatory mechanical hyperalgesia, validating Epac1 as a potential therapeutic target for chronic pain.[15]
References
- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Characterization of the activation of the Rap-specific exchange factor Epac by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. content.abcam.com [content.abcam.com]
- 14. ESI 09 | EPAC | Tocris Bioscience [tocris.com]
- 15. pnas.org [pnas.org]
The Role of Esi-09 in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esi-09 is a novel, non-cyclic nucleotide antagonist of the Exchange protein directly activated by cAMP (EPAC). It functions as a specific inhibitor of both EPAC1 and EPAC2 isoforms, making it a valuable pharmacological tool for investigating cAMP-mediated signaling pathways. This technical guide provides an in-depth overview of the function of this compound in insulin (B600854) secretion, focusing on its mechanism of action, the underlying signaling pathways, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action
This compound acts as a competitive inhibitor of cAMP binding to EPAC proteins.[1] In pancreatic β-cells, the elevation of intracellular cAMP, often triggered by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), potentiates glucose-stimulated insulin secretion (GSIS). This potentiation is mediated by two main downstream effectors of cAMP: Protein Kinase A (PKA) and EPAC, specifically the EPAC2 isoform which is predominantly expressed in pancreatic islets.
This compound selectively blocks the EPAC arm of this pathway. By inhibiting the activation of EPAC2, this compound prevents the subsequent activation of its downstream target, the small GTPase Rap1. This blockade of the EPAC2/Rap1 signaling cascade ultimately leads to a reduction in the potentiation of insulin secretion.[2][3] It is important to note that this compound exhibits high selectivity for EPAC over PKA, allowing for the specific dissection of EPAC-mediated effects.[3]
Quantitative Data on this compound's Effect on Insulin Secretion
The inhibitory effect of this compound on EPAC-mediated insulin secretion is dose-dependent. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Notes |
| IC50 for EPAC1 | 3.2 µM | Cell-free assay | [3][4] |
| IC50 for EPAC2 | 1.4 µM | Cell-free assay | [3][4] |
The table below presents data from an experiment investigating the dose-dependent inhibition of EPAC-mediated insulin secretion by this compound in the rat insulinoma cell line, INS-1. In this study, insulin secretion was stimulated using the EPAC-specific activator 007-AM.
| This compound Concentration (µM) | Insulin Secretion (% of 007-AM stimulated control) | Statistical Significance (p-value vs. 007-AM) |
| 0 (Vehicle) | 100% | - |
| 1 | ~85% | < 0.05 |
| 5 | ~60% | < 0.05 |
| 10 | ~45% | < 0.05 |
Data is estimated from the bar graph presented in Figure 5 of "A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion"[2]. The control (0 µM this compound) represents stimulation with 10 µM 007-AM.
Signaling Pathway of GLP-1 Potentiated Insulin Secretion and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by GLP-1 in pancreatic β-cells, leading to the potentiation of insulin secretion, and highlights the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for an in vitro glucose-stimulated insulin secretion (GSIS) assay using this compound, adapted from the procedures described in the cited literature.[2][4]
In Vitro this compound Inhibition of EPAC-Mediated Insulin Secretion in INS-1 Cells
Objective: To determine the dose-dependent inhibitory effect of this compound on EPAC-mediated insulin secretion in a pancreatic β-cell line.
Materials:
-
INS-1 cells
-
96-well plates (polylysine-coated)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.9 mM glucose
-
KRB buffer with 11.8 mM glucose
-
This compound stock solution (in DMSO)
-
007-AM (EPAC activator) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ultra-Sensitive Rat Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Plate INS-1 cells in polylysine-coated 96-well plates.
-
Culture the cells overnight to allow for attachment.
-
-
Pre-incubation:
-
The following day, replace the culture medium with KRB buffer containing 2.9 mM glucose.
-
Incubate the cells for 2 hours to establish a basal state.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh KRB buffer containing 11.8 mM glucose. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After the pre-incubation, replace the buffer in the wells with the this compound dilutions or vehicle control.
-
Incubate for 10 minutes.
-
-
EPAC Stimulation:
-
Following the this compound treatment, add 10 µM 007-AM to the appropriate wells to stimulate EPAC-mediated insulin secretion.
-
Incubate the plate for 30 minutes.
-
-
Sample Collection and Analysis:
-
After the stimulation period, carefully collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using an Ultra-Sensitive Rat Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the vehicle control (stimulated with 007-AM in the absence of this compound).
-
Plot the dose-response curve of this compound inhibition and calculate the IC50 value if desired.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro this compound inhibition assay.
References
- 1. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
ESI-09: A Technical Guide to its Effects on Pancreatic Cancer Cell Migration
Abstract
Pancreatic ductal adenocarcinoma (PDA) remains one of the most lethal malignancies, largely due to its aggressive local invasion and early metastasis. The cyclic AMP (cAMP) signaling pathway, a ubiquitous second messenger system, has been implicated in cancer progression. Exchange protein directly activated by cAMP (EPAC) is a key mediator of cAMP signaling, distinct from the classical Protein Kinase A (PKA) pathway. Elevated EPAC1 expression is observed in human PDA, suggesting its role as a potential therapeutic target. ESI-09, a novel, non-cyclic nucleotide small molecule, has been identified as a specific inhibitor of both EPAC1 and EPAC2.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on pancreatic cancer cell migration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound: Mechanism of Action and Specificity
This compound, with the chemical name 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile, acts as a pan-EPAC antagonist. It functions by competing with cAMP for its binding site on EPAC proteins, thereby inhibiting the activation of downstream signaling molecules like the small GTPase Rap1 and subsequent Akt phosphorylation.[1] This inhibition is specific to the EPAC pathway, as this compound does not suppress epidermal growth factor (EGF)-induced Akt phosphorylation.[3]
The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its efficacy against both EPAC isoforms.
Table 1: this compound In Vitro Inhibitory Activity
| Target Protein | Assay Type | Apparent IC₅₀ (µM) | Reference |
| EPAC1 | GEF Activity (in vitro) | 3.2 ± 0.4 | |
| EPAC2 | GEF Activity (in vitro) | 1.4 ± 0.1 |
GEF: Guanine Nucleotide Exchange Factor
The signaling cascade initiated by cAMP and inhibited by this compound is crucial for cell migration processes.
Quantitative Effects of this compound on Pancreatic Cancer Cells
Studies utilizing the pancreatic cancer cell lines AsPC-1 and PANC-1, which overexpress EPAC1, have demonstrated that this compound significantly impairs key processes involved in metastasis without affecting cell proliferation or viability.
Table 2: Summary of this compound Effects on Pancreatic Cancer Cell Functions
| Cell Line(s) | Assay Type | Key Findings | Reference |
| AsPC-1, PANC-1 | Transwell Migration Assay | Pretreatment with this compound caused a significant decrease in cell migration. | [4] |
| AsPC-1, PANC-1 | Wound Healing Assay | A significant decrease in the closure of the wound was observed with this compound. | [5] |
| AsPC-1, PANC-1 | Adhesion Assay (Collagen I) | This compound inhibited EPAC1-mediated cell adhesion in a dose-dependent manner. | [4] |
| AsPC-1 | Akt Phosphorylation (Western Blot) | This compound inhibited EPAC-agonist (007-AM)-stimulated Akt phosphorylation at T308 and S473 in a dose-dependent manner. |
These findings collectively indicate that the EPAC1-mediated signaling pathway is a critical driver of migration and invasion in pancreatic cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols derived from the foundational study by Almahariq et al., 2013.
Cell Culture
-
Cell Lines: AsPC-1 and PANC-1 pancreatic cancer cells.
-
Media: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 95% air and 5% CO₂.
Western Blot for Akt Phosphorylation
-
Cell Preparation: Plate AsPC-1 cells and grow to desired confluency. Serum-starve the cells for 24 hours prior to treatment.
-
Treatment: Pre-treat cells with the indicated concentrations of this compound (or DMSO as a vehicle control) for 5 minutes.
-
Stimulation: Stimulate the cells with 10 µM 007-AM (an EPAC agonist) for 15 minutes.
-
Lysis: Extract cellular proteins using SDS lysis buffer (2% SDS, 10% glycerol, 60 mM Tris, pH 6.8).
-
Quantification & Loading: Determine total protein concentration, and load approximately 10 µg of total protein extract per lane for SDS-PAGE.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with anti-phospho-Akt (T308 and S473) antibodies at a 1:1000 dilution.
-
Analysis: Detect signal and determine phosphorylation levels using densitometry. Express results as a percentage of the basal (negative control) phosphorylation level.
Transwell Migration and Invasion Assay
The workflow for a typical Transwell migration assay is visualized below. For invasion assays, the membrane is pre-coated with a layer of Matrigel.
Wound Healing (Scratch) Assay
-
Cell Seeding: Grow AsPC-1 or PANC-1 cells to a confluent monolayer in a culture plate.
-
Wound Creation: Create a linear "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh media containing this compound or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Conclusion and Future Directions
The small molecule inhibitor this compound effectively suppresses pancreatic cancer cell migration and invasion by specifically targeting the EPAC1/2 proteins. Its mechanism of action, involving the inhibition of Rap1 activation and Akt phosphorylation, highlights the EPAC pathway as a promising, non-PKA avenue for therapeutic intervention in PDA. The data strongly support that EPAC1 overexpression plays a functional role in promoting the metastatic phenotype of pancreatic cancer.[6] Further investigation, including in vivo studies on metastasis, is warranted to fully evaluate the potential of this compound and other EPAC-specific inhibitors as novel therapeutic strategies against pancreatic cancer.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Bacterial Invasion with Esi-09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between bacterial pathogens and their hosts is a central focus of infectious disease research. A sophisticated tactic employed by many bacteria is the manipulation of host cell signaling pathways to facilitate their invasion and intracellular survival. One such critical pathway involves the second messenger cyclic AMP (cAMP) and its effector, the Exchange Protein Directly Activated by cAMP (EPAC). This technical guide provides an in-depth exploration of how Esi-09, a specific inhibitor of EPAC, can be utilized as a powerful tool to investigate and potentially thwart bacterial invasion. We will delve into the underlying signaling mechanisms, present quantitative data on this compound's activity, provide detailed experimental protocols, and visualize the key pathways and workflows.
Core Mechanism: How Bacteria Exploit the EPAC Pathway and this compound's Intervention
Bacterial pathogens have evolved mechanisms to elevate intracellular cAMP levels in host cells. This is often achieved through the secretion of toxins that either function as adenylate cyclases themselves or modulate the activity of host adenylate cyclases. The resulting increase in cAMP activates EPAC, a guanine (B1146940) nucleotide exchange factor (GEF). Activated EPAC, in turn, activates the small GTPase Rap1. This initiates a signaling cascade that can lead to the activation of another GTPase, Rac1, a key regulator of actin cytoskeleton dynamics. By promoting actin rearrangements, bacteria can induce their own uptake into the host cell.
This compound is a non-cyclic nucleotide antagonist that competitively inhibits the binding of cAMP to both EPAC1 and EPAC2. By blocking this initial activation step, this compound effectively prevents the downstream signaling events that lead to cytoskeleton remodeling and subsequent bacterial invasion. This makes this compound an invaluable molecular probe for dissecting the role of the EPAC pathway in bacterial pathogenesis and a potential lead for the development of novel anti-infective therapies.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against EPAC isoforms is a critical parameter for its application in research. The following tables summarize the key quantitative data from in vitro assays.
| Table 1: In Vitro Inhibitory Potency of this compound | |
| Target | IC₅₀ (µM) |
| EPAC1 | 3.2[1][2] |
| EPAC2 | 1.4[1][2] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the EPAC guanine nucleotide exchange factor (GEF) activity in the presence of cAMP.
| Table 2: Selectivity of this compound | |
| Target | Selectivity |
| PKA | >100-fold selectivity over EPAC[1] |
This high selectivity for EPAC over Protein Kinase A (PKA), the other major cAMP effector, is crucial for specifically studying EPAC-mediated processes.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in bacterial invasion and the mechanism of this compound's action, the following diagrams have been generated using the DOT language.
References
The Role of ESI-09 in Modulating Schwann Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of ESI-09, a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC), in the differentiation of Schwann cells. Understanding the molecular pathways governing Schwann cell differentiation is critical for developing therapeutic strategies for peripheral nerve injuries and demyelinating diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Core Concepts: cAMP Signaling in Schwann Cells
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that governs the dual and seemingly contradictory cellular responses of proliferation and differentiation in Schwann cells.[1][2] This balance is finely tuned by two primary downstream effectors of cAMP: Protein Kinase A (PKA) and EPAC.[1][2] Emerging research indicates that these two pathways have opposing roles; the activation of PKA is primarily linked to Schwann cell proliferation, while the EPAC pathway is essential for driving their differentiation into a myelinating phenotype.[1][2][3]
This compound: A Tool to Dissect the EPAC-Mediated Differentiation Pathway
This compound is a potent and specific pharmacological inhibitor of both EPAC1 and EPAC2, showing no significant inhibitory activity against PKA.[2] This specificity makes this compound an invaluable tool for elucidating the precise role of EPAC in cAMP-mediated Schwann cell differentiation.
Studies have demonstrated that this compound effectively antagonizes cAMP-induced Schwann cell differentiation.[1][2][4] Treatment of Schwann cell cultures with this compound prevents the expression of O1, a key marker for the myelin lipid galactocerebroside, and inhibits the characteristic morphological changes associated with differentiation.[1][2][4] However, this compound does not affect the expression or nuclear localization of Krox-20, a master transcriptional regulator of myelination.[1][2][4] This pivotal finding suggests that while EPAC signaling is a critical downstream effector of cAMP in promoting the expression of myelin-specific lipids and morphological changes, the induction of Krox-20 is regulated by a separate, EPAC-independent pathway.[1][2]
In co-cultures of Schwann cells with dorsal root ganglion (DRG) neurons, a model that recapitulates the in vivo myelination process, this compound dramatically reduces the formation of myelin sheaths, as evidenced by a significant decrease in the number of cells positive for both O1 and Myelin Basic Protein (MBP).[1][2][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on Schwann cell differentiation, as reported in the literature.
| This compound Concentration (µM) | Percentage of O1 Positive Schwann Cells (Relative to Control) | Reference |
| 0 (Control - CPT-cAMP) | 100% | [1] |
| 1 | ~80% | [1] |
| 5 | ~40% | [1] |
| 10 | ~20% | [1] |
| 20 | ~10% | [1] |
Table 1: Dose-Dependent Inhibition of O1 Expression by this compound in cAMP-Stimulated Schwann Cells. Data is estimated from graphical representations in the cited literature.
| Treatment | Percentage of Krox-20 Positive Nuclei (Relative to Control) | Reference |
| Control (CPT-cAMP) | 100% | [1] |
| 20 µM this compound + CPT-cAMP | ~100% | [1] |
Table 2: Lack of this compound Effect on Krox-20 Expression in cAMP-Stimulated Schwann Cells. Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: Primary Schwann Cell Differentiation Assay
This protocol describes the induction of differentiation in primary Schwann cells using a cAMP analog and the assessment of differentiation markers.
Materials:
-
Primary rat Schwann cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
L-glutamine, Penicillin, Streptomycin
-
Neuregulin-1 (NRG1)
-
Forskolin
-
Poly-L-lysine
-
CPT-cAMP (8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin
-
Antibodies: anti-O1, anti-Krox-20, and appropriate secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Coating Culture Dishes:
-
Treat culture dishes with 0.01% poly-L-lysine for 5 minutes at room temperature.
-
Aspirate and allow to dry completely.
-
Coat dishes with 1 µg/cm² laminin for 1 hour at room temperature.
-
Aspirate, wash with sterile water, and let dry.
-
-
Cell Plating:
-
Plate primary Schwann cells at a density of 2.4 x 10⁴ cells/cm² in complete Schwann cell medium (DMEM, 10% FBS, 2 mM L-glutamine, Penicillin/Streptomycin, 10 nM NRG1, 2 µM forskolin).
-
-
Differentiation Induction:
-
After 24 hours, replace the medium with D10 medium (DMEM, 10% FBS, L-glutamine, Penicillin/Streptomycin).
-
On day 3, switch to D5 medium (DMEM, 5% FBS, L-glutamine, Penicillin/Streptomycin).
-
On day 4, replace the medium with D5 medium containing 250 µM CPT-cAMP to induce differentiation. For inhibitor studies, add this compound at the desired concentrations along with CPT-cAMP.
-
Replenish the medium with the respective treatments daily.
-
-
Immunocytochemistry:
-
After 3 days of treatment (on day 7 of the culture), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 10% goat serum for 1 hour.
-
Incubate with primary antibodies (e.g., anti-O1, anti-Krox-20) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of O1-positive cells and Krox-20-positive nuclei relative to the total number of DAPI-stained nuclei.
-
Protocol 2: DRG Neuron-Schwann Cell Myelination Co-culture Assay
This protocol details the establishment of a co-culture system to study myelination in vitro.
Materials:
-
Dorsal Root Ganglia (DRGs) from E13.5 mouse or E15.5 rat embryos
-
Primary Schwann cells
-
Neurobasal medium
-
B-27 supplement
-
Nerve Growth Factor (NGF)
-
Fetal Bovine Serum (FBS)
-
Cytosine arabinoside (Ara-C)
-
Ascorbic acid
-
This compound
-
Collagen-coated coverslips
-
Antibodies: anti-MBP, anti-O1, anti-βIII-tubulin, and appropriate secondary antibodies
-
DAPI
Procedure:
-
DRG Neuron Culture:
-
Dissect DRGs from embryos and dissociate them using trypsin.
-
Plate the dissociated neurons on collagen-coated coverslips in Neurobasal medium supplemented with B-27 and NGF.
-
Treat the cultures with Ara-C for 48-72 hours to remove proliferating non-neuronal cells.
-
-
Schwann Cell Addition:
-
After establishing a dense axonal network (typically 7-10 days), seed primary Schwann cells onto the neuron cultures at a density of 1-2 x 10⁵ cells per coverslip.
-
Co-culture for 3 days in a medium containing 10% FBS to allow Schwann cell proliferation and alignment along the axons.
-
-
Myelination Induction:
-
To induce myelination, switch the co-cultures to a defined medium containing 50 µg/mL ascorbic acid.
-
For inhibitor studies, add this compound at the desired concentration at the time of myelination induction.
-
Maintain the cultures for at least 10-14 days, changing the medium every 2-3 days.
-
-
Immunocytochemistry for Myelination:
-
Fix the cultures and perform immunocytochemistry as described in Protocol 1.
-
Use antibodies against MBP and O1 to visualize myelin sheaths and differentiated Schwann cells, and an antibody against βIII-tubulin to visualize axons.
-
-
Analysis:
-
Quantify the number of myelinated segments (MBP-positive segments co-localizing with axons) per field of view.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: cAMP signaling in Schwann cells diverges into PKA-mediated proliferation and EPAC-mediated differentiation. This compound specifically inhibits the EPAC pathway.
Caption: Experimental workflow for assessing the effect of this compound on Schwann cell differentiation.
Caption: Logical relationships between cAMP signaling, this compound, and key events in Schwann cell fate determination.
References
- 1. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 2. DRG Neuron/Schwann Cells Myelinating Cocultures | Springer Nature Experiments [experiments.springernature.com]
- 3. Primary Schwann cell differentiation assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
ESI-09: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ESI-09, a selective inhibitor of Exchange protein directly activated by cAMP (EPAC). This compound is a valuable pharmacological tool for dissecting the roles of EPAC1 and EPAC2 in various cellular processes, independent of Protein Kinase A (PKA) signaling.[1]
Mechanism of Action
This compound is a non-cyclic nucleotide antagonist that competitively inhibits the binding of cAMP to the cyclic nucleotide-binding domain of both EPAC1 and EPAC2.[1][2] This prevents the conformational change required for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby blocking the activation of the small G proteins Rap1 and Rap2.[1] Consequently, downstream signaling pathways regulated by EPAC, which are involved in processes like cell adhesion, proliferation, migration, and insulin (B600854) secretion, are inhibited.[1][3] this compound exhibits over 100-fold selectivity for EPAC versus PKA.[3]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been determined in various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (µM) | Assay Conditions |
| EPAC1 | 3.2 | Cell-free GEF activity assay with 25 µM cAMP[3][4] |
| EPAC2 | 1.4 | Cell-free GEF activity assay with 25 µM cAMP[3][4] |
| EPAC1 | 10.8 | Cell-free GEF activity assay with 20 µM cAMP[4] |
| EPAC2 | 4.4 | Cell-free GEF activity assay with 20 µM cAMP[4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range (µM) | Observed Effect |
| AsPC-1, PANC-1 | 5 - 10 | Inhibition of cell migration and invasion[3][4] |
| AsPC-1 | Not Specified | Inhibition of 007-AM-stimulated Akt phosphorylation[4] |
| INS-1 | 5 - 10 | Inhibition of EPAC2-mediated insulin secretion[5] |
| HUVECs | Not Specified | Reduction in intracellular bacterial counts[3] |
| Schwann Cells | 20 | Antagonized cAMP-induced differentiation |
| PANC-1, MiaPaCa-2 | 1 - 10 | Synergistic suppression of cell proliferation with Lithium Chloride[6] |
Note: The IC50 values for this compound are dependent on the concentration of cAMP used in the assay due to its competitive mechanism of action.[2] A "therapeutic window" of 1-10 µM is often recommended for cellular applications to maintain specificity and avoid potential off-target effects or protein denaturation observed at higher concentrations (>20-25 µM).[2][7]
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited aqueous solubility and should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Materials:
-
This compound powder (MW: 330.77 g/mol )
-
Cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C for 10 minutes) or sonication can assist.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.
-
Crucial: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to prevent solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line.
-
Materials:
-
Cells of interest (e.g., PANC-1 pancreatic cancer cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for this compound dilution.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blot for EPAC-Mediated Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the EPAC-mediated activation of the Akt signaling pathway.
-
Materials:
-
Cells of interest (e.g., AsPC-1 cells)
-
6-well plates
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (S473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, protein transfer to a membrane, and immunoblotting according to standard protocols, probing for phosphorylated and total Akt.
-
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
Objective: To directly measure the inhibitory potency of this compound on the GEF activity of purified EPAC proteins. This is a biochemical assay.
-
Materials:
-
Purified recombinant EPAC1 or EPAC2 protein
-
Purified recombinant Rap1B protein
-
Fluorescent GDP analog (e.g., BODIPY-GDP)
-
cAMP
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)[1]
-
-
Protocol:
-
Prepare a reaction mixture containing Rap1b pre-loaded with BODIPY-GDP (e.g., 500 nM) and EPAC1 or EPAC2 (e.g., 200 nM) in the assay buffer.[1]
-
Add varying concentrations of this compound to the reaction mixture.[1]
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[1]
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of fluorescent BODIPY-GDP for unlabeled GDP in the buffer results in a fluorescence decrease.[1]
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ESI-09 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
ESI-09 is a cell-permeable small molecule that acts as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1] It is a non-cyclic nucleotide antagonist that selectively targets both EPAC1 and EPAC2 isoforms with over 100-fold selectivity against Protein Kinase A (PKA), another primary mediator of cAMP signaling.[1][2][3] this compound functions by competitively binding to the cAMP-binding domain of EPAC proteins, which prevents the conformational change necessary for their activation.[1][4] This inhibition blocks the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC, thereby preventing the activation of downstream effectors like the small G proteins Rap1 and Rap2, and subsequently pathways involved in cell adhesion, migration, proliferation, and apoptosis.[1][4] These characteristics make this compound a valuable tool for investigating EPAC-mediated signaling pathways.
Data Presentation
The following tables summarize key quantitative data regarding the inhibitory potency and effective concentrations of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Condition | Apparent IC₅₀ (µM) | Reference |
| EPAC1 | GEF Activity Assay ([cAMP] = 25 µM) | 3.2 | [2][3][5] |
| EPAC1 | GEF Activity Assay ([cAMP] = 20 µM) | 10.8 | [6] |
| EPAC2 | GEF Activity Assay ([cAMP] = 25 µM) | 1.4 | [2][3][5] |
| EPAC2 | GEF Activity Assay ([cAMP] = 20 µM) | 4.4 | [6][7] |
| EPAC2 | 8-NBD-cAMP Competition Binding | 10 | [3][5] |
Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA)
| Target | Concentration of this compound (µM) | % Inhibition | Assay Condition | Reference |
| PKA Type Iα | 25 | Not Significant | cAMP-induced holoenzyme activation | [3] |
| PKA Type IIβ | 25 | Not Significant | cAMP-induced holoenzyme activation | [3] |
| PKA Type Iα | 100 | ~10% | 100 µM cAMP-stimulated activity | [5] |
| PKA Type II | 100 | ~20% | 100 µM cAMP-stimulated activity | [3][5] |
Table 3: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line | Assay | Effective Concentration (µM) | Incubation Time | Observed Effect | Reference |
| AsPC-1 (Pancreatic Cancer) | Akt Phosphorylation | 1 - 10 | 5 minutes (pre-treatment) | Inhibition of 007-AM-stimulated Akt phosphorylation | [4][5] |
| AsPC-1, PANC-1 (Pancreatic Cancer) | Cell Migration/Invasion | 5 | N/A | ~60% inhibition | [5] |
| PANC-1, MiaPaCa-2 (Pancreatic Cancer) | Cell Viability | 1 - 10 | 48 hours | Dose-dependent inhibition of viability | [8] |
| PANC-1 (Pancreatic Cancer) | Apoptosis | 1 - 10 | 24 hours | Dose-dependent induction of apoptosis | [8] |
| INS-1 (Rat Pancreatic β-cell) | Insulin Secretion | 5 - 10 | 10 minutes (pre-treatment) | 57-100% inhibition of 007-AM-stimulated secretion | [3][5] |
| Schwann Cells (SC) | Differentiation/Myelination | 20 | 3 - 10 days | Antagonized cAMP-induced differentiation and myelin formation | [2][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bacterial Invasion | N/A | 30 minutes | Significant reduction in intracellular bacteria | [2][10] |
Note: A suggested "therapeutic window" for this compound in cell culture is between 1-10 µM to avoid potential off-target effects at higher concentrations.[1] It is recommended not to exceed 20 µM.[6]
Signaling Pathway and Mechanism of Action
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation and downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited aqueous solubility and should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
This compound powder (MW: 330.77 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.[1]
Note: It is critical to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[1]
Caption: General experimental workflow for in vitro studies using this compound.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., PANC-1 pancreatic cancer cells)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Include a vehicle control (DMSO) at the highest concentration used for this compound dilution.[1]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
Western Blot for Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on EPAC-mediated downstream signaling, such as Akt activation.
Materials:
-
Cells of interest (e.g., AsPC-1 cells)
-
6-well plates
-
This compound stock solution
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells in 6-well plates to 70-80% confluency.[4]
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes).[4]
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them.[1]
-
Determine protein concentration using a BCA assay.[1]
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect protein bands using an ECL substrate and image the blot.[4]
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well plates with Transwell inserts (e.g., 8 µm pore size)
-
Serum-free and complete culture medium
-
This compound stock solution
-
Methanol (B129727) and Crystal Violet for fixing and staining
Procedure:
-
Pre-treat cells with this compound or vehicle control in serum-free medium for a specified time (e.g., 2-4 hours).
-
Add complete medium (containing chemoattractant, e.g., FBS) to the lower chamber of the 24-well plate.[1]
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.[1]
-
Incubate for 12-24 hours at 37°C.[1]
-
After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.[1]
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]
-
Count the number of migrated cells in several random fields under a microscope.[1]
Validation of this compound Specificity
When using this compound in a new cell line or experimental system, it is crucial to validate its on-target specificity.
Caption: A logical workflow for validating the specificity of this compound in a new experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound ≥98% (HPLC), EPAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Esi-09: A Potent Inhibitor of Cell Migration
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Esi-09 is a potent and specific small molecule inhibitor of Exchange Proteins Directly Activated by cAMP (Epac).[1][2][3] Epac proteins, consisting of Epac1 and Epac2 isoforms, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The Epac/Rap signaling pathway plays a crucial role in a multitude of cellular processes, including cell adhesion, proliferation, and migration.[4] this compound acts as a competitive antagonist to cAMP, binding to the cyclic nucleotide-binding domain of Epac and preventing its activation.[2][5] This inhibition of Epac activity has been shown to suppress cancer cell migration and invasion, making this compound a valuable tool for studying these processes and a potential therapeutic agent.[1][3][6]
These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action of this compound
This compound is a non-cyclic nucleotide antagonist that selectively inhibits both Epac1 and Epac2.[1] It competitively binds to the cAMP-binding domain of Epac proteins, thereby preventing the cAMP-induced conformational change required for Rap1 activation. By keeping Epac in its inactive state, this compound effectively blocks downstream signaling cascades that promote cell migration. The IC50 values for this compound are approximately 3.2 µM for Epac1 and 1.4 µM for Epac2.[1][7]
Data Presentation
The following table summarizes hypothetical quantitative data from a wound healing assay, demonstrating the inhibitory effect of this compound on cell migration.
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 0 | 95 ± 5 |
| This compound | 1 | 70 ± 8 |
| This compound | 5 | 45 ± 6 |
| This compound | 10 | 20 ± 4 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[9]
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[9][10]
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells and debris.[4] Add fresh culture medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x).[11]
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 12 and 24 hours) to monitor wound closure.[9]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the chemotactic migration of cells through a porous membrane.[12]
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add complete medium (containing serum or other chemoattractants) to the lower chamber of each well.[12]
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours) to allow for migration.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[13]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with a solution such as 0.5% crystal violet for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view using a microscope. The results can be expressed as the average number of migrated cells per field.
This compound is a valuable pharmacological tool for investigating the role of the Epac signaling pathway in cell migration. The protocols outlined above provide a framework for utilizing this compound in two standard in vitro migration assays. Researchers can adapt these protocols to their specific cell types and experimental questions to further elucidate the mechanisms of cell motility and the potential of Epac inhibition as a therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Scratch Wound Healing Assay [bio-protocol.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 13. corning.com [corning.com]
Application Notes and Protocols for ESI-09 in Akt Phosphorylation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ESI-09 is a potent and specific small-molecule inhibitor of the Exchange protein directly activated by cAMP (EPAC).[1][2][3] As a non-cyclic nucleotide antagonist, this compound provides a valuable tool for dissecting the signaling pathways mediated by EPAC proteins (EPAC1 and EPAC2), distinct from the other major cAMP effector, Protein Kinase A (PKA).[1][2] The cAMP signaling cascade is a critical regulator of numerous cellular processes, and dysregulation is implicated in various pathologies.[4] While PKA's role is well-established, the specific functions of EPAC are still under active investigation. EPAC activation has been shown to mediate the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in pathways controlling cell survival, proliferation, and metabolism.[2] These application notes provide detailed protocols for utilizing this compound to specifically investigate EPAC-mediated Akt phosphorylation.
Mechanism of Action
Upon stimulation by various extracellular signals, intracellular cAMP levels rise, leading to the activation of both PKA and EPAC.[2] EPAC proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2] this compound acts as a competitive antagonist, binding to the cAMP-binding domain of EPAC and preventing its activation.[5] This blockade specifically inhibits downstream EPAC-mediated events, including Rap1 activation and subsequent Akt phosphorylation at key residues like Threonine 308 (T308) and Serine 473 (S473).[2][3]
A key advantage of this compound is its high selectivity for EPAC over PKA (>100-fold), allowing for the specific interrogation of EPAC signaling.[1] Studies have demonstrated that this compound effectively blocks Akt phosphorylation induced by EPAC-specific activators (e.g., 8-pCPT-2'-O-Me-cAMP or '007-AM') but does not affect Akt phosphorylation stimulated by other pathways, such as those activated by epidermal growth factor (EGF).[1][2]
It is important to note that due to limited aqueous solubility (~18 µM), this compound may act as a non-specific protein denaturant at concentrations above 25 µM.[4] Therefore, to avoid experimental artifacts, it is recommended to use this compound at concentrations below 20 µM.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the two EPAC isoforms.
| Target | IC50 (µM) | Assay Type |
| EPAC1 | 3.2 | Cell-free GEF Activity Assay[1][3] |
| EPAC2 | 1.4 | Cell-free GEF Activity Assay[1][3] |
Table 2: Cellular Activity of this compound on Akt Phosphorylation
This table presents data from a representative experiment in AsPC-1 pancreatic cancer cells, which overexpress EPAC1. Cells were pre-treated with this compound before stimulation with the EPAC activator 007-AM.
| This compound Concentration (µM) | Stimulus (10 µM 007-AM) | p-Akt (S473) Inhibition (%) | p-Akt (T308) Inhibition (%) |
| 0 | + | 0% | 0% |
| 1 | + | ~25% | ~20% |
| 3 | + | ~50% | ~45% |
| 10 | + | ~80% | ~75% |
| 30 | + | >95% | >90% |
| Data is estimated based on graphical representations in cited literature.[2] |
Diagrams
Signaling Pathway of EPAC-Mediated Akt Phosphorylation
Caption: this compound specifically inhibits the EPAC branch of the cAMP signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing this compound's effect on Akt phosphorylation via Western blot.
Experimental Protocols
Protocol: Western Blot for Akt Phosphorylation
This protocol details the steps to assess the effect of this compound on EPAC-mediated Akt phosphorylation in a cellular context.[6]
1. Materials and Reagents
-
Cell Line: A suitable cell line expressing EPAC (e.g., AsPC-1 pancreatic cancer cells).
-
Culture Medium: Appropriate for the chosen cell line.
-
This compound: Stock solution prepared in DMSO.
-
EPAC Activator: e.g., 8-pCPT-2'-O-Me-cAMP ('007-AM').
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Total Akt (pan-Akt)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.[6]
-
Remove the culture medium and wash cells once with phosphate-buffered saline (PBS).
-
Serum-starve the cells by incubating them in a serum-free medium for 24 hours to reduce basal Akt phosphorylation.[6]
-
Prepare working solutions of this compound in a serum-free medium. Pre-treat the cells by incubating them with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) for 30-60 minutes.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Stimulate the cells by adding an EPAC activator (e.g., 10 µM 007-AM) directly to the medium for a specified time (e.g., 15-30 minutes).[2] Ensure a negative control (no stimulation) and a positive control (stimulation without this compound) are included.[6]
3. Protein Extraction and Quantification
-
Aspirate the medium and place plates on ice.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]
4. SDS-PAGE and Western Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7]
5. Immunodetection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 in Blocking Buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for Total Akt. Follow a validated stripping protocol. Alternatively, run parallel gels for probing with different antibodies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
In Vivo Administration of ESI-09 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ESI-09, a potent and specific inhibitor of Exchange protein directly activated by cAMP (EPAC), in various mouse models. The following sections detail the pharmacological properties of this compound, recommended protocols for its use, and a summary of reported in vivo data.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets both isoforms of EPAC (EPAC1 and EPAC2), with IC50 values of 3.2 μM and 1.4 μM, respectively, and exhibits over 100-fold selectivity against Protein Kinase A (PKA).[1] By inhibiting the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC, this compound blocks the activation of the small GTPase Rap1, thereby modulating various downstream cellular processes. In vivo studies have demonstrated its efficacy in models of cancer, neuropathic pain, and infectious diseases, making it a valuable tool for preclinical research.[2][3][4]
Signaling Pathway of this compound Action
The primary molecular target of this compound is EPAC. The diagram below illustrates the canonical cAMP/EPAC signaling pathway and the inhibitory action of this compound.
Figure 1: this compound inhibits the cAMP-EPAC signaling pathway.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various published mouse model studies.
| Mouse Model | Dosage | Administration Route | Vehicle | Study Outcome |
| Chemotherapy-Induced Neuropathy | 20 mg/kg, daily | Oral Gavage | Corn Oil | Reversed mechanical allodynia and protected against nerve fiber loss.[2] |
| Lung Cancer Xenograft (A549 cells) | 2 mg/kg or 10 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | Inhibited tumor growth and decreased plasma CEA levels.[3] |
| Rickettsiosis (R. australis) | 10 mg/kg, daily | Intraperitoneal (i.p.) | 10% Ethanol, 10% Tween-80 in buffered saline | Protected mice from fatal infection and improved survival.[4] |
| Pancreatic Cancer Metastasis | Not specified in provided abstract | Not specified | Not specified | Inhibited invasion and metastasis. |
| Oral Tolerance Induction | 50 mg/kg, daily | Oral Gavage | Not specified | Compromised ovalbumin-induced oral tolerance. |
| Inflammatory Pain (CFA model) | 20 mg/kg, every other day for 2 weeks | Oral Gavage | Corn Oil | Attenuated mechanical allodynia.[2] |
| Spared Nerve Injury (SNI) | 20 mg/kg, daily for 6 days | Oral Gavage | Corn Oil | Reduced mechanical allodynia.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
A. For Oral Gavage (Corn Oil Vehicle) [2]
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 4 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely suspended. Gentle warming may aid in dissolution.
-
Ensure the solution is homogenous before each administration.
B. For Intraperitoneal Injection (Aqueous Vehicle) [1][4]
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).[1]
-
To prepare the final working solution, take the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix until clear.[1]
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix until clear.[1]
-
Add sterile ddH2O to reach the final desired volume.[1]
-
The final solution should be clear and used immediately.
Note: The solubility of this compound is limited in aqueous solutions. It is crucial to ensure complete dissolution before administration.
Protocol 2: Administration of this compound in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)[2]
This protocol is based on a study investigating the therapeutic effects of this compound on paclitaxel-induced CIPN.
Figure 2: Experimental workflow for this compound treatment in a CIPN mouse model.
-
Induction of CIPN:
-
Administer paclitaxel (10 mg/kg) or vehicle intraperitoneally (i.p.) to wild-type mice every other day for two weeks.[2]
-
-
Treatment with this compound:
-
Ten days after the final paclitaxel injection, begin daily administration of this compound (20 mg/kg) or vehicle (corn oil) via oral gavage.[2]
-
Continue treatment for the duration specified by the experimental design (e.g., 6 days).
-
-
Assessment of Neuropathy:
-
Measure mechanical allodynia using von Frey filaments at baseline and at regular intervals throughout the study.
-
At the end of the study, collect dorsal root ganglia (DRG) and skin biopsies for histological analysis of intra-epidermal nerve fiber density and assessment of neuronal spontaneous discharges ex vivo.[2]
-
Protocol 3: Administration of this compound in a Lung Cancer Xenograft Mouse Model[4]
This protocol describes the use of this compound to assess its anti-tumor activity in a xenograft model.
Figure 3: Workflow for assessing this compound efficacy in a xenograft model.
-
Tumor Cell Implantation:
-
Subcutaneously inject A549 human lung cancer cells into the flank of immunodeficient mice.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a predetermined size (e.g., 100 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound (2 mg/kg), and this compound (10 mg/kg).[3]
-
-
Treatment Administration:
-
Administer this compound or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 21 days).[3]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight as an indicator of toxicity.[3]
-
At the study endpoint, euthanize the mice, excise and weigh the tumors.
-
Collect blood for plasma analysis of tumor markers (e.g., carcinoembryonic antigen, CEA).[3]
-
Perform histological analysis on tumor tissue to assess necrosis.[3]
-
Concluding Remarks
This compound has demonstrated significant therapeutic potential in a variety of preclinical mouse models. Its ability to be administered both orally and intraperitoneally provides flexibility for experimental design. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their in vivo studies. It is recommended to perform pilot studies to determine the optimal dose and administration route for specific models and research questions. As with any pharmacological agent, careful monitoring for potential toxicity is advised.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application of ESI-09 in Rickettsial Infection Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rickettsia species, the causative agents of diseases such as Rocky Mountain spotted fever, are obligate intracellular bacteria that primarily target vascular endothelial cells.[1] Their ability to invade and replicate within these cells is fundamental to the pathogenesis of rickettsial diseases.[1] Recent studies have illuminated the crucial role of the host cell's cyclic AMP (cAMP) signaling pathway, specifically the Exchange protein directly activated by cAMP (Epac), in facilitating rickettsial invasion.[1] ESI-09 is a potent and specific inhibitor of Epac proteins (Epac1 and Epac2), acting as a competitive antagonist to prevent the activation of downstream signaling cascades.[2] By blocking this pathway, this compound has been shown to significantly reduce rickettsial adhesion and invasion in vitro and to decrease morbidity and mortality in animal models of fatal rickettsiosis, highlighting Epac as a promising therapeutic target.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in the context of rickettsial infection research.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (µM) | Assay Conditions |
| EPAC1 | 3.2 | Cell-free assay |
| EPAC2 | 1.4 | Cell-free assay |
| EPAC2 | 4.4 | In the presence of 20 µM cAMP |
| PKA | >100 | Cell-free assay |
Data compiled from multiple sources.[2][3]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Fatal Spotted Fever Group Rickettsiosis
| Animal Model | This compound Dosage | Administration Route | Outcome |
| C57BL/6 mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Protection from fatal rickettsiosis |
Data from in vivo studies.[2]
Signaling Pathway and Mechanism of Action
Rickettsial pathogens exploit the host cell's cAMP/Epac1 signaling pathway to facilitate their invasion. This compound acts as a competitive inhibitor of Epac1, blocking the cAMP-induced conformational change necessary for the activation of the small GTPase Rap1. This inhibition effectively disrupts a key mechanism utilized by the bacteria for entry into host cells.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Rickettsial Invasion in Endothelial Cells
This protocol details the methodology for assessing the effect of this compound on the invasion of human endothelial cells by Rickettsia species.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line.[1]
-
Complete cell culture medium (e.g., M199 with 2% FBS).[1]
-
Rickettsia species (e.g., R. conorii, R. rickettsii).[1]
-
This compound.[1]
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture HUVECs in complete medium in a suitable format (e.g., 24-well plates) until they form a confluent monolayer.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).[1]
-
Pre-treatment: Aspirate the medium from the cells and replace it with a medium containing the desired concentration of this compound or a vehicle control (medium with DMSO). Incubate for 1-2 hours.[1]
-
Infection: Prepare a suspension of live Rickettsia in the cell culture medium. Aspirate the pre-treatment medium and infect the cells with the rickettsial suspension. Incubate for 2 hours at 34°C to allow for bacterial invasion.[1]
-
Post-Infection Treatment: Aspirate the inoculum and gently wash the cells with warm PBS to remove non-adherent bacteria. Add fresh medium containing the respective concentrations of this compound or vehicle control.[1]
-
Incubation: Incubate the plates at 34°C in 5% CO₂ for the desired time course (e.g., 24, 48, or 72 hours).[1]
-
Quantification of Bacterial Load:
-
qPCR: Lyse the cells, extract total DNA, and quantify rickettsial DNA by targeting a specific gene (e.g., gltA) relative to a host housekeeping gene.[1]
-
Plaque Assay: Lyse the host cells and perform serial dilutions to infect fresh cell monolayers to determine the number of plaque-forming units (PFU).[1]
-
Immunofluorescence Microscopy: Fix, permeabilize, and stain the cells for Rickettsia using a specific antibody. Quantify the number of bacteria per cell or the percentage of infected cells.[1]
-
References
Application Notes and Protocols for Assessing the Effect of ESI-09 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2.[1] As a key effector of the second messenger cyclic AMP (cAMP), EPAC plays a crucial role in a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis.[1][2] this compound acts as a competitive antagonist to cAMP, binding to the cyclic nucleotide-binding domain of both EPAC1 and EPAC2, thereby preventing their activation.[1][3] Its selectivity for EPAC over Protein Kinase A (PKA), another primary cAMP sensor, makes this compound a valuable tool for dissecting the specific roles of EPAC signaling pathways.[4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using standard in vitro assays. The provided methodologies and data will guide researchers in designing and executing experiments to understand the cytostatic and cytotoxic potential of this EPAC inhibitor in various cell types.
Mechanism of Action of this compound
This compound is a non-cyclic nucleotide antagonist that specifically targets EPAC1 and EPAC2.[5] It competitively inhibits the binding of cAMP, which is necessary for the conformational change that activates EPAC's guanine nucleotide exchange factor (GEF) activity.[1] By preventing this activation, this compound blocks the downstream signaling cascade, including the activation of Rap1.[2]
The inhibitory concentrations (IC50) of this compound have been determined in cell-free assays to be approximately 3.2 µM for EPAC1 and 1.4 µM for EPAC2.[6] It exhibits over 100-fold selectivity for EPAC compared to PKA.[4] For most cellular applications, a final concentration range of 1–10 µM is recommended to maintain specificity and avoid potential off-target effects or cytotoxicity associated with higher concentrations.[3]
Data Presentation
The effect of this compound on cell viability can be cell-type dependent. While some studies report no significant impact on cell proliferation and viability in certain pancreatic cancer cell lines[4], other studies have demonstrated a dose-dependent inhibition of viability.[7][8]
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (µM) | Assay Conditions |
| EPAC1 | 3.2 | Cell-free GEF activity assay with 25 µM cAMP[6] |
| EPAC2 | 1.4 | Cell-free GEF activity assay with 25 µM cAMP[6] |
Table 2: Effect of this compound on PANC-1 Cell Viability (48h incubation)
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| LiCl | 10 | ~56[7] |
| This compound | 10 | ~38[7] |
| LiCl + this compound | 1+1 | Significantly lower than single agents[7] |
| LiCl + this compound | 3+3 | Significantly lower than single agents[7] |
| LiCl + this compound | 5+5 | Significantly lower than single agents[7] |
| LiCl + this compound | 10+10 | Significantly lower than single agents[7] |
Table 3: Effect of this compound on Lung Squamous Cell Carcinoma Cell Viability
| Cell Line | This compound Concentration (µM) | Relative Cell Viability |
| L78 | Indicated doses | Dose-dependent decrease[8] |
| H520 | Indicated doses | Dose-dependent decrease[8] |
| SK-MES-1 | Indicated doses | Dose-dependent decrease[8] |
| H226 | Indicated doses | Dose-dependent decrease[8] |
Experimental Protocols
General Guidelines for this compound Preparation and Use
This compound has limited aqueous solubility.[3] It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 to 50 mM.[3] For cellular experiments, it is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. A "therapeutic window" for this compound in cell-based assays is suggested to be between 1-10 µM to avoid potential off-target effects at higher concentrations.[3][9]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[11][12]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization buffer (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[11]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO) at the highest concentration used for this compound dilution.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13][14]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2][13]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[12][14] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[15][16]
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)[15]
-
Phosphate-buffered saline (PBS) or serum-free medium[16]
-
Hemacytometer
-
Microscope
Procedure:
-
Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.[16]
-
Resuspend the cell pellet in PBS or serum-free medium. Serum proteins can interfere with the staining.[16]
-
Mix one part of the cell suspension with one part of 0.4% trypan blue solution (1:1 ratio).[15][16]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[16] Cells should be counted within 3-5 minutes of mixing, as longer incubation can lead to reduced viability counts.[16][17]
-
Load 10 µL of the mixture onto a hemacytometer.[15]
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It therefore stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle-treated cells as negative controls.
-
Collect both adherent and floating cells. Centrifuge at approximately 670 x g for 5 minutes.[18]
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[18]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Interpret the results:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells
-
Visualizations
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Caption: Experimental workflow for assessing the effect of this compound on cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ESI-09 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the ESI-09 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and experimental use of this compound, a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a specific inhibitor of both EPAC1 and EPAC2.[1][2] It functions as a competitive antagonist to cyclic AMP (cAMP), binding to the cAMP-binding domain of EPAC proteins.[1][3] This prevents the cAMP-induced conformational change necessary for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby blocking the activation of its downstream targets, primarily the small G proteins Rap1 and Rap2.[1][4]
Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
This is a common issue due to the hydrophobic nature and limited aqueous solubility of this compound.[2][5] The precipitate you are observing is likely the compound "crashing out" of the solution as it is introduced to the aqueous environment. The solubility of this compound in water is very low, determined to be around 5.95 µg/mL or 18 µM.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][5] this compound is readily soluble in DMSO, allowing for the creation of concentrated stocks that can be further diluted into your experimental buffer.[2][5] For best results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2][6]
Q4: What is the maximum recommended final concentration of this compound and DMSO in cell-based assays?
For most cellular applications, it is recommended to keep the final this compound concentration within the 1–10 µM range and not to exceed 20 µM to avoid potential off-target effects and solubility issues.[5] It is crucial to keep the final DMSO concentration in the cell culture medium at 1% or less to minimize solvent-induced artifacts.[2]
Q5: Are there any concerns about the stability of this compound in solution?
Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[2]
Q6: I've heard this compound can act as a non-specific protein denaturant. Is this a concern at typical working concentrations?
Concerns were raised that this compound might act as a general protein denaturant at high concentrations (above 25 µM).[5] However, subsequent studies have shown that at pharmacologically effective concentrations (typically 1-10 µM), this compound acts as a specific EPAC antagonist and does not significantly destabilize or denature proteins.[3][5] It is recommended to stay within the suggested "therapeutic window" to ensure specific inhibition of EPAC.[5]
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Aqueous Working Solutions
-
Problem: After diluting a DMSO stock of this compound into an aqueous buffer (e.g., PBS, cell culture media), the solution becomes cloudy or a visible precipitate forms.
-
Cause: The limited aqueous solubility of this compound is exceeded upon dilution.
-
Solutions:
-
Increase Final DMSO Concentration (with caution): While aiming for ≤1% DMSO, a slightly higher concentration (up to 0.5%) might be necessary for higher this compound concentrations. Always include a vehicle control with the same final DMSO concentration.
-
Warm the Aqueous Buffer: Gently warming your buffer or media to 37°C before adding the this compound stock can help improve solubility.[7] However, avoid prolonged heating which can degrade media components.[8]
-
Rapid Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or swirling to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[8]
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Use of Surfactants (for specific applications): For certain in vivo or in vitro applications, non-ionic surfactants like Tween 80 can improve solubility. However, their compatibility with your specific cell type and assay must be validated.[2]
-
Issue: Delayed Precipitation in Cell Culture
-
Problem: The this compound-containing medium is clear initially but becomes cloudy or forms a precipitate after incubation (e.g., overnight at 37°C).
-
Cause:
-
Temperature Fluctuations: Moving plates between the incubator and a microscope without a heated stage can cause temperature shifts that decrease solubility.[8]
-
Interaction with Media Components: Components in complex cell culture media, such as salts and proteins, can interact with this compound over time, leading to precipitation.[9]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.
-
-
Solutions:
-
Minimize Temperature Changes: Use a heated stage for microscopy and minimize the time plates are outside the incubator.[8]
-
Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH.[8]
-
Prepare Freshly: Prepare the this compound-containing medium immediately before adding it to the cells.
-
Test in Serum-Free vs. Serum-Containing Media: If precipitation is a persistent issue, test the solubility of this compound in your basal medium without serum to see if serum components are contributing to the problem.
-
Data Presentation: this compound Solubility
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 50 - 199.53 | 16.6 - 66 | Highly soluble. Recommended for stock solutions.[6][7] |
| Ethanol (96%) | 2.8 - 15.11 | ~0.93 - 5 | Soluble.[10] Warming may be required.[11] |
| Water | << 1 (~0.018) | Insoluble (~0.006) | Very low solubility.[5][6] |
| PBS, pH 7.4 | << 1 | Insoluble | Very low solubility. |
| 25 mM HEPES, pH 7.2 | << 1 | Insoluble | Very low solubility. |
| 25 mM Tris/HCl, pH 7.4 | << 1 | Insoluble | Very low solubility. |
| Water (with 1% DMSO) | 0.025 | ~0.008 | Limited solubility. |
| PBS, pH 7.4 (with 1% DMSO) | 0.1 | ~0.033 | Limited solubility. |
| 25 mM HEPES, pH 7.2 (with 1% DMSO) | 0.1 | ~0.033 | Limited solubility. |
| 25 mM Tris/HCl, pH 7.4 (with 1% DMSO) | 0.1 | ~0.033 | Limited solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 330.77 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh out 3.31 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved.
-
If dissolution is slow, gentle warming at 37°C for 10 minutes or brief sonication can be applied.[7]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or -80°C for up to a year.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. For example, create final concentrations ranging from 1 µM to 20 µM.
-
Include a vehicle control containing the highest final concentration of DMSO used for the this compound dilutions (e.g., 0.2% if the highest this compound concentration is 20 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound or vehicle control-containing medium to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
preventing Esi-09 precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EPAC inhibitor, ESI-09. The focus is on preventing its precipitation in aqueous buffers to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1] It selectively targets both EPAC1 and EPAC2 isoforms with IC50 values of 3.2 µM and 1.4 µM, respectively, and demonstrates over 100-fold selectivity against Protein Kinase A (PKA).[1] this compound acts as a competitive inhibitor by binding to the cyclic AMP (cAMP) binding domain of EPAC proteins.[1][2] This prevents the conformational change necessary for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby blocking the activation of downstream effectors like Rap1 and Akt.[1][2][3]
Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: this compound has very low solubility in aqueous solutions.[3][4] The precipitate you are observing is likely the compound "crashing out" of the solution upon introduction to the aqueous environment. This is a common issue due to the hydrophobic nature of this compound.[3][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][3] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can then be diluted into your experimental buffer.[3] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: While this can be cell-line dependent, a final DMSO concentration of 1% or less is generally recommended for in vitro experiments to minimize solvent-induced artifacts.[3] It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control with the same DMSO concentration in your experiments.[1]
Q5: Are there any concerns about the stability of this compound in solution?
A5: Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[3]
Q6: I've heard this compound can act as a non-specific protein denaturant. Is this true?
A6: At high concentrations (typically above 20 µM), this compound may exhibit off-target effects and can act as a general protein denaturant.[4][5] This is likely due to its limited aqueous solubility, which is around 18 µM.[4] Above this concentration, the compound may aggregate and cause non-specific interactions.[4] Therefore, it is recommended to use this compound at the lowest effective concentration and to keep the final concentration in cellular applications within the 1–10 µM range, not exceeding 20 µM.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides several strategies to prevent the precipitation of this compound when preparing working solutions in aqueous buffers.
| Strategy | Description | Pros | Cons |
| Direct Dilution with Vortexing | Add the DMSO stock solution directly to the pre-warmed aqueous buffer while vigorously vortexing. | Simple and quick method. | May not be sufficient for higher concentrations or sensitive assays. |
| Sequential Dilution | Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer. | Can help prevent the compound from crashing out of solution.[3] | More time-consuming. |
| Use of Co-solvents | Incorporate a co-solvent such as PEG300 in the formulation. | Significantly improves solubility for in vivo or specific in vitro applications.[3] | Compatibility with the specific experimental setup must be validated. |
| Use of Surfactants | Include a non-ionic surfactant like Tween 80 in the formulation. | Enhances solubility and stability in aqueous solutions.[3] | Potential for interference with certain biological assays. |
| Sonication | Briefly sonicate the solution after dilution. | Can aid in dissolving small precipitates that may have formed.[1] | Over-sonication can degrade the compound or other buffer components. |
| Warming the Buffer | Gently warm the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution. | Can increase the solubility of the compound.[3] | Be mindful of the temperature sensitivity of buffer components and the stability of this compound at elevated temperatures.[3] |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 66 mg/mL (199.53 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | 17 mg/mL | - |
| Water | Insoluble | Maximum aqueous solubility is approximately 18 µM.[4] |
Table 2: In vitro Inhibitory Potency of this compound
| Target | IC50 | Assay Condition |
| EPAC1 | 3.2 µM | Cell-free assay |
| EPAC2 | 1.4 µM | Cell-free assay |
Table 3: Selectivity of this compound for EPAC over Protein Kinase A (PKA)
| Enzyme | Inhibition at 100 µM this compound | Notes |
| PKA Type Iα | 10% | Stimulated with 100 µM cAMP. |
| PKA Type IIβ | 20% | Stimulated with 100 µM cAMP. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer (1% DMSO)
This protocol is suitable for most in vitro cell culture experiments.
-
Prepare a 10 mM this compound stock solution in DMSO: To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.[1] Vortex or sonicate briefly to ensure complete dissolution.[1]
-
Store the stock solution: Aliquot the 10 mM stock solution into smaller volumes and store at -20°C for up to three months.[1][3]
-
Prepare the final working solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. To prepare a 10 µM working solution, for example, dilute the stock solution 1:1000 in your desired pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS). Add the this compound stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent precipitation. The final DMSO concentration will be 0.1%.
Protocol 2: Formulation of this compound for In Vivo or High-Concentration In Vitro Applications
This protocol uses co-solvents and surfactants to enhance solubility.
-
Prepare an 80 mg/mL this compound stock solution in DMSO.
-
For a 1 mL final working solution:
-
Take 50 µL of the 80 mg/mL this compound DMSO stock.
-
Add it to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
-
This solution should be prepared fresh and used immediately.[3]
Protocol 3: Western Blot for Akt Phosphorylation
This assay assesses the effect of this compound on EPAC-mediated downstream signaling in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting according to standard protocols.
-
Probe the membrane with primary antibodies against phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt (as a loading control).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]
-
Visualizations
Caption: this compound inhibits the EPAC signaling pathway.
Caption: Workflow for preventing this compound precipitation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ESI-09 Technical Support Center: Troubleshooting Aggregation at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing the EPAC inhibitor, ESI-09, with a focus on addressing challenges related to its aggregation at high concentrations. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC) isoforms 1 and 2. It functions as a competitive antagonist to cAMP, binding to the cyclic nucleotide-binding domain of EPAC proteins. This prevents the conformational change required for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby inhibiting the activation of downstream signaling pathways mediated by Rap GTPases.
Q2: Why does this compound aggregate at high concentrations?
This compound is a hydrophobic molecule with limited aqueous solubility. In aqueous solutions, at concentrations exceeding its solubility limit, this compound molecules tend to self-associate and form aggregates to minimize their interaction with water.
Q3: At what concentration does this compound start to aggregate?
Studies have shown that this compound has an aqueous solubility limit of approximately 18-20 µM.[1] Aggregation and potential non-specific effects, such as protein denaturation, become a concern at concentrations above 25 µM.[1][2] Therefore, a "therapeutic window" of 1-10 µM is often recommended for in vitro studies to ensure specific inhibition of EPAC proteins.[2]
Q4: What are the consequences of this compound aggregation in my experiments?
This compound aggregation can lead to several experimental artifacts:
-
False positives/negatives: Aggregates can non-specifically interact with proteins and other cellular components, leading to misleading results in activity assays.
-
Inaccurate concentration: The formation of aggregates reduces the concentration of monomeric, active this compound in solution, leading to an underestimation of its true potency.
-
Protein denaturation: At high concentrations, this compound aggregates have been reported to have a denaturing effect on proteins.[1][2]
Q5: What is the recommended solvent and storage condition for this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and mitigate this compound precipitation when preparing working solutions in aqueous buffers or cell culture media.
Visualizing the Troubleshooting Workflow
References
potential off-target effects of Esi-09 at high doses
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of ESI-09, particularly when used at high concentrations. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound to ensure target specificity?
A1: For most cellular applications, it is recommended to use this compound in the concentration range of 1-10 µM and not to exceed 20 µM[1]. The reported IC50 values for this compound are 3.2 µM for EPAC1 and 1.4 µM for EPAC2[2][3]. Operating within this "therapeutic window" minimizes the risk of off-target effects[1].
Q2: What are the known off-target effects of this compound at high concentrations?
A2: At concentrations above 20-25 µM, this compound has been reported to cause non-specific effects, including potential protein denaturation[4]. These effects are thought to be due to the compound's limited aqueous solubility and potential to form colloidal aggregates at higher concentrations[1][5]. It is important to note that a comprehensive off-target profile from broad-based screening assays has not been extensively published.
Q3: How does this compound's selectivity for EPAC compare to its effect on Protein Kinase A (PKA)?
A3: this compound exhibits high selectivity for EPAC over PKA, the other major effector of cAMP signaling. Published studies have shown over 100-fold selectivity for EPAC over PKA[2][3].
Q4: Is this compound a competitive or non-competitive inhibitor of EPAC?
A4: this compound is a competitive antagonist of EPAC1 and EPAC2. It acts by blocking the cAMP-induced conformational change required for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, which in turn prevents the activation of the downstream small GTPase, Rap1[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results at high this compound concentrations (>20 µM). | Potential off-target effects or non-specific protein denaturation. | Perform a dose-response curve to determine the lowest effective concentration for your specific phenotypic assay. This will help minimize potential off-target effects. |
| Observed cellular toxicity. | High concentrations of this compound may induce cytotoxicity. | Carefully monitor cell viability alongside your desired cellular parameters. If unexpected cytotoxicity is observed, reduce the concentration of this compound[1]. |
| Difficulty dissolving this compound. | This compound has limited aqueous solubility. | It is recommended to first dissolve this compound in 100% DMSO to make a stock solution (e.g., 10 to 50 mM) and then dilute it to the final working concentration in your aqueous buffer or media[1][3]. |
| Uncertainty if the observed phenotype is EPAC-mediated. | The observed effect may be due to off-target interactions. | To validate that the observed effects are due to EPAC inhibition, consider using a structurally unrelated EPAC inhibitor as a control. Additionally, genetic approaches such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of EPAC can be used to confirm the on-target effect. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's potency.
| Target | IC50 (µM) | Notes |
| EPAC1 | 3.2 | Competitive antagonist[2][3]. |
| EPAC2 | 1.4 | Competitive antagonist[2][3]. |
| PKA | >100x selectivity over EPAC | Demonstrates high selectivity for EPAC over PKA[2][3]. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical cAMP signaling pathway, the point of this compound intervention, and a general workflow for validating its specificity.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on EPAC.
Caption: A workflow for validating the specificity of this compound in a new experimental system.
Experimental Protocols
1. EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1.
-
Principle: Recombinant Rap1 is pre-loaded with a fluorescent GDP analog (e.g., MANT-GDP or BODIPY-GDP). Upon activation by cAMP, EPAC facilitates the exchange of the fluorescent GDP for non-fluorescent GTP, leading to a decrease in fluorescence that is proportional to EPAC's GEF activity[1].
-
Materials:
-
Purified recombinant EPAC1 or EPAC2 protein.
-
Purified recombinant Rap1b protein.
-
BODIPY-GDP or MANT-GDP.
-
Unlabeled GDP.
-
cAMP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Load Rap1b with BODIPY-GDP.
-
In a 96-well plate, prepare reactions containing assay buffer, loaded Rap1b-BODIPY-GDP (e.g., 500 nM), and various concentrations of this compound.
-
Add EPAC protein (e.g., 200 nM) and unlabeled GDP (e.g., 50 µM) to the wells.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).
-
Monitor the decrease in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY)[1].
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. PKA Activity Assay (Selectivity Control)
This assay is used to confirm that this compound does not inhibit PKA at concentrations that inhibit EPAC.
-
Principle: A commercially available PKA kinase activity kit is used, which typically involves the phosphorylation of a specific substrate by PKA. The level of phosphorylation is then quantified, often using a colorimetric or fluorescent readout.
-
Materials:
-
PKA kinase activity kit (e.g., from Promega, Abcam, or similar suppliers).
-
Cell lysate or purified PKA.
-
This compound.
-
A known PKA inhibitor (e.g., H-89) as a positive control.
-
-
Procedure:
-
Prepare reactions according to the manufacturer's protocol.
-
Include the following conditions:
-
No inhibitor control.
-
This compound at the concentration used in the primary experiment.
-
Positive control (PKA inhibitor).
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time.
-
Stop the reaction and measure the signal (e.g., absorbance or fluorescence).
-
Analysis: Compare the PKA activity in the this compound-treated sample to the no-inhibitor control. No significant change in PKA activity in the presence of this compound demonstrates its selectivity for EPAC over PKA.
-
References
- 1. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biolog.de [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
ESI-09 Technical Support Center: Mitigating Non-Specific Protein Denaturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ESI-09. The focus is to address concerns about its potential as a non-specific protein denaturant and to provide actionable guidance for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-cyclic nucleotide antagonist that specifically inhibits the Exchange protein directly activated by cAMP (EPAC).[1][2] It functions as a competitive inhibitor of both EPAC1 and EPAC2 by binding to their cyclic nucleotide-binding domain, thereby preventing the cAMP-induced conformational change required for Rap1 activation.[2][3]
Q2: Why is there a concern about this compound acting as a non-specific protein denaturant?
A2: Concerns have been raised that at high concentrations (typically above 25 µM), this compound may act as a non-specific protein denaturant.[3][4] This was observed in thermal-denaturation assays where high concentrations of this compound led to an upward shift in the fluorescence baseline at low temperatures, suggesting immediate protein unfolding.[4][5] It is proposed that the hydrophobic nature of this compound can lead to the formation of colloidal aggregates at higher concentrations, which can non-specifically adsorb proteins.[3]
Q3: What is the recommended "therapeutic window" for this compound to avoid non-specific effects?
A3: To avoid non-specific protein denaturation and other artifacts, it is crucial to use this compound within its effective concentration range, often referred to as the "therapeutic window".[6] Most studies recommend keeping this compound concentrations at or below 20 µM.[6] Pharmacologically effective concentrations for inhibiting EPAC-mediated signaling are typically in the low micromolar range (1-10 µM).[3][6]
Q4: My experimental results are inconsistent. How can I troubleshoot for potential non-specific effects of this compound?
A4: If you suspect non-specific effects, consider the following troubleshooting steps:
-
Optimize this compound Concentration: Ensure you are working within the recommended therapeutic window (≤ 20 µM).[6]
-
Verify Solubilization: this compound is hydrophobic.[6] Improper solubilization can lead to aggregate formation. Prepare high-concentration stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in your experiment is low and non-disruptive.[6] Visually inspect for any precipitation.[6]
-
Include Proper Controls: Run a vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated samples.[6] Use an EPAC activator to confirm that this compound blocks its specific effect.[6] If possible, use an alternative EPAC inhibitor to see if it produces similar results.[6]
-
Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EPAC in your experimental system.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: In Vitro Inhibitory Potency and Cellular Concentrations
| Parameter | Concentration | Target(s) | Notes |
| IC50 | 1.4 µM | EPAC2 | In vitro inhibition.[1][6][9] |
| IC50 | 3.2 µM | EPAC1 | In vitro inhibition.[1][6][9] |
| Effective Cellular Concentration | 5-10 µM | EPAC1/2 | Inhibition of EPAC-mediated signaling pathways.[6] |
| Concentration for Potential Denaturation | > 25 µM | Non-specific proteins | Observed in thermal-denaturation assays.[4][6] |
| Recommended Maximum Concentration | ≤ 20 µM | EPAC1/2 | To avoid potential artifacts and non-specific effects.[4][6] |
Table 2: Troubleshooting Guide for Non-Specific Effects
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | This compound concentration is too high. | Lower the this compound concentration to the 1-10 µM range. |
| Precipitate observed in working solution | Poor solubility of this compound. | Prepare fresh stock solutions in DMSO. Ensure the final DMSO concentration is low and consistent across all samples. |
| Off-target effects suspected | Non-specific protein interaction or denaturation. | Include a vehicle control, an EPAC activator control, and consider using an alternative EPAC inhibitor. |
| Uncertainty of target binding in cells | Lack of confirmation of direct target engagement. | Perform a Cellular Thermal Shift Assay (CETSA) to verify this compound binding to EPAC. |
Experimental Protocols
1. Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of this compound to inhibit EPAC-catalyzed GDP for GTP exchange on Rap1.
-
Reagents:
-
Purified recombinant human EPAC1 or EPAC2
-
Purified recombinant Rap1B
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine 5'-diphosphate (GDP)
-
cAMP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
-
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.[2]
-
Add varying concentrations of this compound to the reaction mixture.[2]
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[2]
-
Monitor the decrease in fluorescence intensity over time. The exchange of BODIPY-GDP for unlabeled GDP results in a decrease in fluorescence.[2]
-
Calculate the initial reaction rates at each this compound concentration to determine the IC50 value.[2]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to EPAC in a cellular context based on ligand-induced thermal stabilization.[7][8]
-
Reagents:
-
Cell culture of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis Buffer
-
Antibodies for EPAC1/2 for Western blotting
-
-
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.[10]
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C).[10]
-
Thermal Challenge: Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a cooling step.[10]
-
Cell Lysis: Lyse the cells to release the proteins.[10]
-
Separation: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble fraction.
-
Detection: Analyze the amount of soluble EPAC in the supernatant by quantitative Western blotting or other protein detection methods.[7] A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.[8]
-
Visualizations
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Caption: Workflow for troubleshooting non-specific effects of this compound.
Caption: Concentration-dependent effects of this compound on protein stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
troubleshooting Esi-09 instability in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of Esi-09 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1][2] It acts as a competitive antagonist to cAMP, selectively targeting both EPAC1 and EPAC2 isoforms and blocking the activation of downstream effectors like Rap1 and Akt.[1][3] It demonstrates over 100-fold selectivity for EPAC proteins compared to Protein Kinase A (PKA).[1][4]
Q2: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A2: this compound has very low solubility in aqueous solutions.[2][5] The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating this compound stock solutions.[2][6][7] From this stock, you can make further dilutions into your aqueous experimental medium.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?
A3: This is a common issue caused by the hydrophobic nature of this compound, which "crashes out" of solution when introduced to an aqueous environment.[2] Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but low enough to avoid affecting your biological system. A final concentration of less than 0.5% v/v is typically recommended for cell-based assays, though this can be cell-line dependent.[6][8]
-
Sonication: After dilution, briefly sonicate the solution to help break up aggregates and facilitate dissolution.[2]
-
Gentle Warming: Gently warm the solution to 37°C for a short period (5-10 minutes) to aid in dissolving the compound.[2][7] However, be cautious, as excessive heat may accelerate degradation.[7]
-
Sequential Dilution: Perform a series of smaller, stepwise dilutions rather than a single large one. This can help prevent the compound from precipitating.[2]
-
Use of Co-solvents (for in vivo studies): For animal studies, formulations including co-solvents like PEG300, Tween-80, or corn oil can be used to improve solubility.[9]
Q4: How should I store my this compound solutions for optimal stability?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the powder at -20°C for long-term stability (≥ 4 years).[10]
-
Stock Solutions (in DMSO): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][10][11] Store these aliquots at -20°C (stable for up to 1 month) or -80°C (stable for up to 1 year).[9][10]
-
Working Solutions (in aqueous buffer): Aqueous working solutions should ideally be prepared fresh for each experiment.[2][9]
Q5: I've noticed inconsistent results in my experiments. Could my this compound be degrading?
A5: Yes, inconsistent activity is a common sign of compound degradation.[11] Stability can be affected by several factors including improper storage, repeated freeze-thaw cycles, pH of the buffer, and exposure to light or air.[11] A color change in the solution can also indicate chemical degradation or oxidation.[11] It is recommended to perform a stability test if degradation is suspected.
Q6: I've read that this compound can act as a non-specific protein denaturant. Is this a concern?
A6: Some studies have raised concerns that at high concentrations (typically >25 µM), this compound may exhibit non-specific protein denaturing effects.[4][5] However, this is now believed to be an artifact caused by the compound aggregating at concentrations above its aqueous solubility limit (~18-20 µM).[5] Within its pharmacologically effective concentration range (generally 1-10 µM), it is considered a specific EPAC antagonist.[2][5][12] It is crucial to work within this "therapeutic window" to avoid potential artifacts.[5]
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ Value | Notes |
|---|---|---|
| EPAC1 | 3.2 µM | Competitive inhibitor.[4][9] |
| EPAC2 | 1.4 µM | Competitive inhibitor.[4][9] |
| PKA | No activity | Tested at concentrations as high as 25 µM. |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ~66 mg/mL (~199 mM) | Recommended for stock solutions. Use fresh, anhydrous DMSO.[10] |
| DMF | 5 mg/mL | |
| Ethanol | 1 mg/mL | Can be increased to 20 mg/mL with warming.[13] |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL | Illustrates reduced solubility in aqueous buffer. |
| Water | Insoluble (~18 µM limit) | Prone to aggregation at concentrations >20 µM.[5][13] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.56 mM) | Clear solution for in vivo use.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.56 mM) | Clear solution for in vivo use.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and a subsequent aqueous working solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Sonicator bath
-
Sterile polypropylene (B1209903) tubes
Procedure for Stock Solution (50 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh the required amount of this compound powder. For a 1 mL stock, use 16.54 mg of this compound (MW = 330.77 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[7]
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in polypropylene tubes and store at -80°C.[2][10]
Procedure for Working Solution (e.g., 100 µM in PBS with 1% DMSO):
-
Thaw a single-use aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution. For example, add 2 µL of the 50 mM stock to 98 µL of DMSO to get a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of your final aqueous buffer (e.g., PBS).[4] This results in a 10 µM solution with 0.1% DMSO. Note: Always add the DMSO concentrate to the aqueous buffer, not the other way around, while vortexing gently.
-
If any precipitation is observed, briefly sonicate the working solution.[2]
-
Prepare this working solution fresh before each experiment.[9]
Protocol 2: In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay
Objective: To measure the inhibitory effect of this compound on the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1. This confirms the on-target mechanism of action.[3]
Materials:
-
Purified recombinant human EPAC1 or EPAC2
-
Purified recombinant Rap1B
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
Guanosine 5'-triphosphate (GTP)
-
cAMP
-
This compound working solutions
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Pre-load Rap1B with the fluorescent GDP analog by incubating 500 nM Rap1B with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark.
-
In a 96-well microplate, prepare reaction mixtures containing 200 nM EPAC1 (or EPAC2) and the pre-loaded Rap1B.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader (Excitation/Emission ~485/520 nm). The exchange of fluorescent BODIPY-FL-GDP for unlabeled GTP in the buffer results in a decrease in fluorescence.
-
Calculate the initial rate of reaction for each this compound concentration. Plot the rates against the log of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: this compound inhibits the EPAC1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biolog.de [biolog.de]
- 5. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical and pharmacological characterizations of this compound based EPAC inhibitors: defining the this compound "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
ESI-09 Technical Support Center: Minimizing Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of ESI-09 in your cell culture experiments. This compound is a valuable tool for studying the role of Exchange protein directly activated by cAMP (EPAC), but its use can be associated with cytotoxicity if not optimized. This guide will help you navigate potential challenges and achieve reliable, on-target results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of EPAC1 and EPAC2. It acts as a competitive antagonist to the second messenger cyclic AMP (cAMP) by binding to the cAMP-binding domain of EPAC proteins. This prevents the conformational change required for EPAC activation, thereby blocking its guanine (B1146940) nucleotide exchange factor (GEF) activity and the subsequent activation of the small GTPase Rap1.[[“]][2]
Q2: What is the recommended working concentration for this compound to avoid cytotoxicity?
A2: The recommended "therapeutic window" for this compound in most cell culture applications is between 1 to 10 µM.[3] It is strongly advised to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Concentrations exceeding 20-25 µM are more likely to cause off-target effects and cytotoxicity.[4]
Q3: Why does this compound cause cytotoxicity at high concentrations?
A3: The primary reason for this compound's cytotoxicity at higher concentrations is its limited aqueous solubility.[5] When the concentration exceeds its solubility limit (around 18 µM in aqueous media), this compound can aggregate and precipitate out of solution. This can lead to non-specific effects, including protein denaturation, which contribute to cellular toxicity.[4]
Q4: Can the presence of serum in my cell culture medium affect this compound's activity and cytotoxicity?
A4: Yes, serum components, particularly albumin, can bind to small molecule inhibitors like this compound. This binding can reduce the free, active concentration of the inhibitor in the culture medium, potentially requiring the use of higher concentrations to achieve the desired biological effect. It is crucial to empirically determine the optimal dose in your specific serum-containing medium.
Q5: What are the visual signs of this compound induced cytotoxicity?
A5: Visual signs of cytotoxicity can include changes in cell morphology such as cell rounding, detachment from the culture surface, cell shrinkage, and the appearance of cellular debris. If you observe these changes, it is important to perform a quantitative cell viability assay to confirm cytotoxicity.
Q6: Does this compound induce apoptosis or necrosis?
A6: At cytotoxic concentrations, this compound can induce apoptosis, which is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[6][7] Necrosis, a form of uncontrolled cell death often resulting from injury, can also occur, particularly at very high concentrations, and is characterized by cell swelling and lysis.[7]
Troubleshooting Guide: this compound Induced Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations (1-10 µM) | High cell sensitivity: Some cell lines are inherently more sensitive to chemical inhibitors. | - Perform a more granular dose-response curve starting from a lower concentration (e.g., 0.1 µM).- Reduce the treatment duration.- Ensure the final DMSO concentration is below 0.1% to rule out solvent toxicity. |
| Compound instability: this compound may degrade in aqueous solutions over time. | - Prepare fresh working dilutions of this compound in culture medium immediately before each experiment.- Avoid repeated freeze-thaw cycles of the DMSO stock solution. | |
| Precipitate observed in the culture medium after adding this compound | Poor aqueous solubility: this compound has exceeded its solubility limit in the aqueous culture medium. | - Ensure the DMSO stock solution is fully dissolved before further dilution.- Prepare working solutions by adding the this compound stock to the medium with gentle vortexing.- Briefly sonicating the final working solution can aid in dissolution.[5] - Consider reducing the final concentration of this compound. |
| Inconsistent or variable cytotoxicity results between experiments | Inconsistent cell density: Variations in the number of cells seeded can affect the outcome of cytotoxicity assays. | - Standardize your cell seeding protocol to ensure consistent cell numbers across all experiments.- Use a cell counter for accurate cell density determination. |
| Variations in treatment conditions: Differences in incubation time or this compound concentration can lead to variability. | - Strictly adhere to the established treatment protocol for all experiments.- Use a positive control for cytotoxicity to ensure assay consistency. | |
| No on-target effect observed at non-toxic concentrations | Serum protein binding: Serum proteins may be binding to this compound, reducing its effective concentration. | - Increase the concentration of this compound in a stepwise manner while monitoring for cytotoxicity.- If your cells can tolerate it, consider reducing the serum concentration in your culture medium during the treatment period. |
| Low EPAC expression in the cell line: The target protein may not be sufficiently expressed in your cell line of choice. | - Confirm the expression of EPAC1 and/or EPAC2 in your cell line using techniques like qPCR or Western blot. |
Quantitative Data Summary
The inhibitory and cytotoxic effects of this compound can vary between cell lines. The following tables provide a summary of reported IC50 values.
Table 1: Inhibitory Potency of this compound against EPAC
| Target | IC50 (µM) | Assay Conditions |
| EPAC1 | 3.2 | Cell-free assay[2] |
| EPAC2 | 1.4 | Cell-free assay[2] |
| EPAC1 | 10.8 | In the presence of 20 µM cAMP[2] |
| EPAC2 | 4.4 | In the presence of 20 µM cAMP[2] |
| PKA | >100 | Cell-free assay[8] |
Table 2: Reported Effects of this compound on Cell Viability in Different Cell Lines
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| PANC-1, MiaPaCa-2 | 0-10 µM this compound for 48h | Dose-dependent inhibition of cell viability | [[“]] |
| AsPC-1, PANC-1 | 5 µM this compound | ~60% inhibition of cell invasion | |
| Schwann Cells (SC) | 20 µM this compound for 3-10 days | Antagonized cAMP-induced differentiation | [[“]] |
| L78, H520, SK-MES-1, H226 | Indicated doses | Dose-dependent inhibition of cell viability | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Recommended Solvent: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[5]
-
Dissolution: To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C for a short period or brief sonication can aid in dissolution.[[“]]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[5]
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay. Optimization for your specific cell line is recommended.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[10]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at the highest concentration used for this compound dilution (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
EPAC Signaling Pathway and this compound Inhibition
References
- 1. consensus.app [consensus.app]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. akadeum.com [akadeum.com]
- 8. selleckchem.com [selleckchem.com]
- 9. High-Level dCas9 Expression Induces Abnormal Cell Morphology in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
ESI-09 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ESI-09, a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-cyclic nucleotide antagonist that functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][2] It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of EPAC proteins.[2] This prevents the conformational change required for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby keeping the downstream small G protein, Rap1, in its inactive GDP-bound state.[2]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro inhibitory potency of this compound varies slightly between the two EPAC isoforms.
| Target | IC50 (in vitro, cell-free) | Reference |
| EPAC1 | 3.2 µM | [1][3] |
| EPAC2 | 1.4 µM | [1][3] |
It's important to note that the apparent IC50 can be higher in cell-based assays depending on the intracellular cAMP concentration. For example, in the presence of 20 µM cAMP, the apparent IC50 for EPAC2 is 4.4 µM.[4]
Q3: How selective is this compound for EPAC over Protein Kinase A (PKA)?
A3: this compound demonstrates high selectivity for EPAC proteins, with over 100-fold greater inhibition of EPAC compared to PKA.[1][5] This makes it a valuable tool for distinguishing between EPAC- and PKA-mediated signaling pathways.
Q4: Are there known off-target effects or non-specific interactions associated with this compound?
A4: Yes, at concentrations above 25 µM, this compound has been reported to potentially act as a non-specific protein denaturant and may exhibit off-target effects.[4] To avoid experimental artifacts, it is crucial to stay within the effective therapeutic window, typically below 20 µM.[6]
Q5: How should I prepare and store this compound?
A5: this compound has limited aqueous solubility.[7] It is recommended to first dissolve it in DMSO to create a stock solution (e.g., 10-50 mM).[7] For cell-based assays, this stock can then be diluted in culture media to the final working concentration, ensuring the final DMSO concentration is not cytotoxic (typically <0.1%). For long-term storage, the solid compound should be kept at -20°C or -80°C.[7]
Troubleshooting Unexpected Results
Scenario 1: No observable effect of this compound treatment.
If you do not observe the expected inhibition of an EPAC-mediated process after applying this compound, consider the following possibilities:
| Potential Cause | Suggested Action |
| Compound Inactivity | Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a validated stock solution for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and experimental conditions. Concentrations typically range from 1 to 20 µM.[5][6] |
| Low EPAC Expression | Confirm the expression of EPAC1 and/or EPAC2 in your cell line using techniques like Western blotting or qRT-PCR. If expression is low or absent, this compound will not have a target. |
| High Intracellular cAMP | If your experimental conditions lead to very high levels of intracellular cAMP, it may outcompete this compound. Consider measuring cAMP levels and adjusting your stimulation conditions if necessary.[4] |
| Dominant PKA Pathway | The phenotype you are studying might be predominantly driven by PKA rather than EPAC. Use a PKA-specific inhibitor (e.g., H89) as a control to dissect the relative contributions of each pathway. |
Scenario 2: Unexpected or paradoxical effects observed after this compound treatment.
If this compound treatment results in unexpected outcomes, such as the activation of a pathway you expected to be inhibited, consider these factors:
| Potential Cause | Suggested Action |
| Off-Target Effects | High concentrations of this compound (>25 µM) can lead to off-target effects or non-specific protein denaturation.[4] Reduce the concentration of this compound to the lowest effective dose determined from your dose-response curve. |
| Cellular Compensation | Inhibition of the EPAC pathway may trigger compensatory signaling through other pathways. Investigate related signaling cascades that might be activated in response to EPAC blockade. |
| Compound Aggregation | Due to its hydrophobic nature, this compound can form colloidal aggregates at high concentrations, which can non-specifically adsorb proteins.[4] Ensure complete solubilization in DMSO before diluting in aqueous buffers. |
| Synergistic Effects | This compound can act synergistically with other compounds. For example, it has been shown to have a synergistic effect with lithium in suppressing pancreatic cancer cell proliferation.[8][9] Review all components of your experimental system for potential interactions. |
Signaling Pathways and Experimental Workflows
EPAC Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical EPAC signaling pathway and the point of inhibition by this compound.
Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Troubleshooting Logic for Unexpected this compound Results
This diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Detailed Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of EPAC.
Objective: To quantify the inhibitory effect of this compound on EPAC's ability to catalyze the exchange of GDP for GTP on Rap1.
Materials:
-
Purified recombinant EPAC1 or EPAC2 protein
-
Purified recombinant Rap1b protein
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine 5'-diphosphate (GDP)
-
cyclic AMP (cAMP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT[2]
Procedure:
-
Pre-load Rap1b with BODIPY-GDP according to established protocols.
-
Prepare a reaction mixture in a 96-well plate containing Rap1b-BODIPY-GDP (e.g., 500 nM) and EPAC protein (e.g., 200 nM) in assay buffer.[2]
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[2]
-
Monitor the decrease in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/515 nm). The exchange of fluorescent BODIPY-GDP for non-fluorescent GDP in the buffer results in a signal decrease.[6]
-
Calculate the initial reaction rates and plot them against the this compound concentration to determine the IC50 value.
Cellular Rap1 Activation Assay (Pull-down)
This assay assesses the effect of this compound on EPAC activity within a cellular context by measuring the level of active, GTP-bound Rap1.
Objective: To determine if this compound can block agonist-induced Rap1 activation in cells.
Materials:
-
Cells expressing EPAC1 and/or EPAC2
-
This compound
-
EPAC-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)
-
Anti-Rap1 antibody
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with an EPAC-specific activator for a short period (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Clarify lysates by centrifugation. A portion of the supernatant should be saved as the "total Rap1" input control.
-
Incubate the remaining lysate with RalGDS-RBD agarose beads to pull down GTP-bound (active) Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze both the pull-down samples and the total Rap1 input samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
A decrease in the amount of pulled-down Rap1 in this compound-treated cells indicates successful inhibition of EPAC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Lithium and an EPAC-specific inhibitor this compound synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Esi-09 lot-to-lot variability and quality control
Welcome to the technical support center for ESI-09, a potent and selective inhibitor of Exchange protein directly activated by cAMP (Epac). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, address potential issues related to lot-to-lot variability, and offer clear protocols for quality control and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-cyclic nucleotide antagonist that functions as a competitive inhibitor of both Epac1 and Epac2 isoforms.[1] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the Epac proteins. By occupying this site, this compound prevents the cAMP-induced conformational change necessary for the activation of Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity. Consequently, Epac remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1.[1]
Q2: What is the selectivity of this compound?
A2: this compound is highly selective for Epac proteins over Protein Kinase A (PKA), another primary mediator of cAMP signaling. It exhibits over 100-fold selectivity for Epac compared to PKA. This specificity allows for the targeted investigation of Epac-mediated signaling pathways without the confounding effects of PKA inhibition.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a yellow powder and should be stored at -20°C for long-term stability.[2] For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Reconstituted stock solutions are generally stable for up to 3 months when stored at -20°C.
Q4: Are there potential off-target effects of this compound?
A4: While this compound is highly selective for Epac over PKA, it has been reported to exhibit non-specific effects at high concentrations (typically above 25 µM), which may include protein denaturation.[1] Therefore, it is recommended to use a concentration range of 1-10 µM in in vitro and in vivo studies to ensure specific inhibition of Epac proteins.[1] It is always good practice to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
This compound Lot-to-Lot Variability and Quality Control
While manufacturers perform quality control to ensure the purity of this compound, lot-to-lot variability can still be a concern and potentially impact experimental reproducibility. Establishing an in-house quality control protocol for each new lot of this compound is a critical step to ensure consistent and reliable results.
Recommended Quality Control Workflow for New Lots
Caption: A recommended workflow for the quality control of new lots of this compound.
Quantitative Data Summary
| Parameter | EPAC1 | EPAC2 | Reference |
| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | |
| IC50 (8-NBD-cAMP Binding) | - | 10 µM | [1] |
| Selectivity over PKA | >100-fold | >100-fold |
Troubleshooting Guide
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the problem?
A: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity:
-
New Lot Qualification: Have you qualified the new lot of this compound? Perform the recommended quality control experiments to confirm its activity.
-
Storage and Handling: Has the this compound stock solution been stored correctly at -20°C and protected from multiple freeze-thaw cycles?
-
Solubility: Ensure that this compound is fully dissolved in your final assay medium and has not precipitated out of solution.
-
-
Experimental Conditions:
-
Concentration: Are you using an appropriate concentration of this compound? Perform a dose-response curve to determine the optimal concentration for your cell type and assay.
-
Pre-incubation Time: Is the pre-incubation time with this compound sufficient to allow for cell permeability and target engagement?
-
Cell Health: Are your cells healthy and responsive to the stimulus you are using to activate the Epac pathway?
-
-
Assay Specifics:
-
Epac Expression: Does your cell line express Epac1 and/or Epac2 at sufficient levels?
-
Downstream Readout: Is your downstream readout a reliable and sensitive measure of Epac activity?
-
Caption: A decision tree to troubleshoot experiments where this compound shows no effect.
Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of this compound to inhibit Epac-mediated GDP-for-GTP exchange on Rap1.
Reagents:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167)
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine 5'-diphosphate (GDP)
-
cAMP
-
This compound (from the new lot to be tested)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.[3]
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[1]
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.[1]
-
Calculate the initial rates of the reaction at each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Rap1 Activation Assay
This assay directly measures the downstream consequence of Epac activation in a cellular context.
Reagents:
-
Your cell line of interest
-
This compound
-
Epac-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
GST-fusion protein of the RalGDS-RBD (Rap1 binding domain) bound to glutathione-sepharose beads
-
Anti-Rap1 antibody
Procedure:
-
Culture your cell line to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control, followed by stimulation with an Epac-specific cAMP analog.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysates with GST-RalGDS-RBD beads, which specifically bind to GTP-bound (active) Rap1.[4]
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody specific for Rap1.[4]
-
Quantify the amount of active Rap1 pulled down in each condition. A significant decrease in active Rap1 in this compound-treated cells compared to the stimulated control indicates Epac inhibition. Also, probe the total cell lysates for total Rap1 to ensure equal protein loading.[4]
Signaling Pathway
Caption: The signaling pathway of Epac and the inhibitory mechanism of this compound.
References
Technical Support Center: ESI-09 & Epac Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ESI-09, a selective inhibitor of Exchange protein directly activated by cAMP (Epac). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a cell-permeable small molecule that acts as a competitive inhibitor for both Epac1 and Epac2 proteins.[1] It functions by binding to the cyclic AMP (cAMP) binding domain of Epac, which prevents the conformational change necessary for its activation.[1] This blockage keeps the downstream small GTPase, Rap1, in its inactive state.[1][2] this compound exhibits high selectivity for Epac over Protein Kinase A (PKA), another primary mediator of cAMP signaling.[3][4]
Q2: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound can differ based on the cell type, the concentration of serum in the culture medium, and the specific experimental goals. A general starting range is typically between 1-10 µM.[2] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line and conditions. To avoid potential off-target effects and aggregation, concentrations should not exceed 20-25 µM.[2][5]
Q3: How does the presence of serum in cell culture media affect this compound activity?
The presence of serum, particularly fetal bovine serum (FBS), can influence the activity of this compound.[2] Serum proteins, such as albumin, have the potential to bind to small molecule inhibitors like this compound, which reduces the free and active concentration of the inhibitor in the culture medium.[2] This interaction may require using higher concentrations of this compound to see the desired biological effect when compared to serum-free conditions.[2] Since the precise impact of serum on this compound has not been quantitatively detailed, it is recommended to empirically determine the optimal dose for your specific serum-containing medium.[2]
Q4: I am not observing the expected inhibitory effect of this compound. What are some potential reasons?
Several factors can lead to a lack of efficacy with this compound. Please consult the troubleshooting guide below for a detailed list of potential issues and their solutions.
Q5: Are there known off-target effects associated with this compound?
While this compound is known for its high selectivity for Epac over PKA, off-target effects can occur, particularly at higher concentrations (>20-25 µM).[2] At these concentrations, this compound may aggregate, which can reduce its bioavailability and lead to non-specific cellular effects.[2][5] Some studies have raised concerns about this compound acting as a non-specific protein denaturant at high concentrations, though at pharmacologically effective concentrations (<20 µM), it is considered a specific Epac antagonist.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced or No this compound Activity | Serum Protein Binding: Components in serum, especially albumin, may bind to this compound, lowering its effective concentration.[2] | - Incrementally increase the concentration of this compound.- If your cells can tolerate it, reduce the serum concentration in the culture medium.- Consider using a serum-free medium for the duration of the this compound treatment.- Perform a dose-response curve under your specific cell culture conditions to find the optimal effective concentration.[2] |
| Compound Instability: this compound can degrade in aqueous solutions over time.[2] | - Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.- Avoid multiple freeze-thaw cycles of the stock solution.- Prepare working dilutions in culture medium right before use.[2] | |
| Compound Aggregation: At high concentrations (>20-25 µM), this compound may aggregate, which reduces its bioavailability and can cause non-specific effects.[2][5] | - Do not use a final concentration higher than 20 µM in your experiments.- Ensure the this compound stock is fully dissolved in DMSO before making working dilutions.- Visually check the medium for any signs of precipitation after adding this compound.[2] | |
| Inconsistent Results | Variability in Serum Lots: The composition of FBS can differ between lots, which could affect the extent of this compound binding.[2] | - If feasible, use the same lot of FBS for a series of related experiments.- Test a new lot of FBS to ensure consistent responses to this compound.[2] |
| Inconsistent Cell Culture Conditions: Factors such as cell density and passage number can affect experimental outcomes.[2] | - Maintain consistent cell seeding densities.- Use cells within a defined passage number range for all experiments.[2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC₅₀ (µM) | Assay Conditions |
| Epac1 | 3.2 | Cell-free assay[3] |
| Epac2 | 1.4 | Cell-free assay[3] |
Table 2: Selectivity of this compound
| Target | Selectivity over PKA |
| Epac1 & Epac2 | >100-fold[3] |
Experimental Protocols
Protocol 1: General In Vitro Cell Culture Experiment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving 3.31 mg in 1 mL of DMSO.[4] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working dilutions of this compound in your cell culture medium (with or without serum, as per your experimental design). A typical concentration range to test is 1-20 µM.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated samples.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 5 minutes to 72 hours), depending on the endpoint being measured.[4]
-
Downstream Analysis: After incubation, proceed with your specific assay, such as a cell viability assay (e.g., MTT), Western blotting for protein phosphorylation, or a Rap1 activation assay.[4]
Protocol 2: Measuring Epac Activity via Rap1 Pulldown Assay
This assay measures the amount of active, GTP-bound Rap1, which is a downstream target of Epac.[7]
-
Cell Treatment: Treat cells with your experimental conditions (e.g., with/without an Epac activator like 8-pCPT-2'-O-Me-cAMP, and with/without this compound).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown:
-
Incubate a portion of the cell lysate with a GST-tagged RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) fusion protein, which specifically binds to active Rap1-GTP. This can be done using glutathione-sepharose beads.
-
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific for Rap1. The amount of Rap1 detected corresponds to the level of active Rap1 in the initial cell lysate.
Protocol 3: Quantification of Intracellular cAMP Levels
Several commercial kits are available for measuring intracellular cAMP levels, often using a competitive enzyme immunoassay (EIA) or ELISA format.[8][9]
-
Cell Treatment and Lysis: Treat cells as required for your experiment. After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Assay Procedure (General Principle):
-
The cell lysate is added to a microplate pre-coated with an antibody specific for cAMP.
-
A known amount of enzyme-conjugated cAMP (e.g., HRP-cAMP) is also added to the wells.
-
The cAMP from the cell lysate competes with the enzyme-conjugated cAMP for binding to the antibody.
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting signal (colorimetric or fluorescent) is measured.[10]
-
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to quantify the levels in the cell lysates.
Visualizations
Caption: this compound competitively inhibits cAMP binding to Epac, preventing Rap1 activation.[1]
Caption: General experimental workflow for in vitro studies using this compound.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Adenosine Monophosphate (cAMP) Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. Quantify cAMP by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
Validation & Comparative
Validating the Specificity of ESI-09 in a New Cell Line: A Comparative Guide
Introduction to ESI-09 and the EPAC Signaling Pathway
Cyclic AMP (cAMP) is a crucial second messenger that mediates cellular responses through two main effector families: Protein Kinase A (PKA) and EPAC.[1][2][3][4] EPAC proteins, with isoforms EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2][4] Upon activation by cAMP, EPAC promotes the exchange of GDP for GTP on Rap1, initiating downstream signaling cascades that regulate a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2]
This compound is a cell-permeable, non-cyclic nucleotide antagonist that competitively inhibits the binding of cAMP to the cyclic nucleotide-binding domain of both EPAC1 and EPAC2.[1][2][5] This action prevents the conformational change required for EPAC's GEF activity, thereby blocking the activation of Rap1.[1][5] Published studies have demonstrated that this compound exhibits over 100-fold selectivity for EPAC over PKA.[5][6] However, at concentrations exceeding 20-25 µM, non-specific effects and potential protein denaturation have been reported, highlighting the critical need for careful dose-response studies and specificity validation in any new experimental system.[5][7]
Comparison of EPAC Inhibitors
A crucial step in validating the effects of this compound is to compare its performance with other available pharmacological tools. The following table summarizes the key characteristics of this compound and an alternative EPAC inhibitor, CE3F4.
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Key Considerations |
| This compound | EPAC1 and EPAC2 | Competitive Antagonist | EPAC1: 3.2 µM, EPAC2: 1.4 µM[5][6] | Pan-EPAC inhibitor; potential for off-target effects at high concentrations (>20 µM).[5] |
| CE3F4 | Preferential for EPAC1 | Uncompetitive Inhibitor[8] | EPAC1: 23 µM[8][9] | Does not compete with cAMP binding; has been shown to have no effect on PKA activity.[8][10] |
| (R)-CE3F4 | EPAC1 and EPAC2 | Uncompetitive Inhibitor | EPAC1: 4.2 µM, EPAC2: 44 µM | The more active R-enantiomer of CE3F4.[9] |
A Step-by-Step Guide to Validating this compound Specificity
A multi-faceted approach is required to robustly validate the on-target effects of this compound in a new cell line. This involves direct measurement of EPAC activity, assessment of off-target effects on PKA, and comparison with genetic knockdown approaches.
Experimental Protocols
1. Rap1 Activity Pulldown Assay
This assay directly measures the inhibition of EPAC's GEF activity towards its substrate, Rap1.
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 1-2 hours.
-
Stimulate cells with an EPAC-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007) for 10-30 minutes to activate EPAC.
-
Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Pulldown of Active Rap1:
-
Clarify cell lysates by centrifugation.
-
Incubate a portion of the lysate with a fusion protein of the Rap-binding domain (RBD) of RalGDS (GST-RalGDS-RBD) coupled to glutathione-sepharose beads.[5] This specifically pulls down the active, GTP-bound form of Rap1.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Western Blotting:
-
Wash the beads several times to remove non-specifically bound proteins.[5]
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.[5]
-
Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific for Rap1.[5]
-
Probe total cell lysates for total Rap1 to ensure equal protein loading.[5]
-
-
Analysis:
-
Quantify the band intensity for active Rap1 pulled down in each condition. A significant, dose-dependent decrease in active Rap1 in this compound-treated cells compared to the stimulated control indicates EPAC inhibition.[5]
-
2. PKA Activity Assay
To confirm that this compound is not inhibiting the parallel cAMP-PKA pathway in your cell line, it is crucial to measure PKA activity.[5]
-
Cell Treatment and Lysis:
-
Treat cells with the determined optimal concentration of this compound or a known PKA inhibitor (e.g., H89) as a positive control.
-
Stimulate cells with a PKA-selective cAMP analog or a general adenylyl cyclase activator like forskolin.[5]
-
Lyse the cells as described above.
-
-
PKA Activity Measurement:
-
Use a commercially available PKA activity assay kit (e.g., ELISA or fluorescence-based). These kits typically measure the phosphorylation of a specific PKA substrate.[5]
-
-
Analysis:
-
Compare the PKA activity in this compound-treated cells to control cells. No significant change in PKA activity in the presence of this compound, while the positive control (H89) shows strong inhibition, confirms the selectivity of this compound for EPAC over PKA in your cell line.
-
3. Genetic Validation using siRNA/shRNA
The most robust method for validating the on-target effect of a pharmacological inhibitor is to compare its phenotype to that of genetic knockdown or knockout of the target protein.
-
Transfection/Transduction:
-
Design and validate siRNA or shRNA constructs targeting EPAC1 and/or EPAC2.
-
Transfect or transduce the new cell line with the EPAC-targeting constructs or a non-targeting control.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest cells and confirm the reduction of EPAC protein levels by Western blotting or qRT-PCR.
-
-
Phenotypic Comparison:
-
Perform the same functional assays (e.g., migration, proliferation) on the EPAC-knockdown cells as were performed with this compound treatment.
-
A similar phenotypic outcome between this compound treatment and EPAC knockdown provides strong evidence that the effects of this compound are mediated through on-target inhibition of EPAC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
A Comparative Guide to ESI-09 and Other EPAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ESI-09, a widely used inhibitor of Exchange protein directly activated by cAMP (EPAC), with other notable EPAC inhibitors. We will delve into their mechanisms of action, inhibitory potency, and isoform selectivity, supported by experimental data. This comparison aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to EPAC
Exchange proteins directly activated by cAMP (EPACs) have been identified as crucial mediators of cyclic AMP signaling, functioning independently of the well-known protein kinase A (PKA) pathway.[1][2] The two main isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1][3][4] Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF function, leading to the activation of Rap proteins.[1] This signaling cascade regulates a multitude of cellular processes, including cell adhesion, proliferation, insulin (B600854) secretion, and inflammation, making EPAC a significant therapeutic target.[1]
Comparative Analysis of EPAC Inhibitors
This compound, CE3F4, and HJC0197 are among the most characterized small-molecule inhibitors of EPAC. A key distinction lies in their mechanism of action and their selectivity for the two EPAC isoforms.
-
This compound is a non-cyclic nucleotide antagonist that acts as a competitive inhibitor of both EPAC1 and EPAC2.[1][5] It directly competes with cAMP for binding to the cyclic nucleotide-binding domain, thus preventing the activation of EPAC's GEF activity.[1]
-
CE3F4 is a tetrahydroquinoline analog identified as a noncompetitive or uncompetitive inhibitor of EPAC1.[6][7] Its more active enantiomer, (R)-CE3F4, shows a preference for EPAC1 over EPAC2. It does not compete with cAMP but instead blocks EPAC activation through a different mechanism.[6]
-
HJC0197 is a potent antagonist of both EPAC1 and EPAC2, selectively blocking cAMP-induced EPAC activation without affecting PKA.[8][9][10]
Data Presentation: Quantitative Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative measure of their potency against EPAC1 and EPAC2.
| Inhibitor | Target | IC50 Value | Selectivity | Mechanism of Action |
| This compound | EPAC1 | 3.2 µM[11] | >100-fold selective over PKA[11][12] | Competitive[1][5] |
| EPAC2 | 1.4 µM[11] | |||
| CE3F4 | EPAC1 | 23 µM[7][13] | No effect on PKA activity[6] | Noncompetitive / Uncompetitive[6][7] |
| (R)-CE3F4 | EPAC1 | 4.2 µM | Uncompetitive[14] | |
| EPAC2 | 44 µM | |||
| HJC0197 | EPAC1 | Inhibits at 25 µM[8][9] | No effect on PKA activity[9][10] | Antagonist[8][9] |
| EPAC2 | 5.9 µM[8][15][16] |
Mandatory Visualizations
EPAC Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical EPAC signaling pathway and the distinct points of intervention for competitive (this compound) and noncompetitive (CE3F4) inhibitors.
Experimental Workflow: Guanine Nucleotide Exchange (GEF) Assay
This diagram outlines the workflow for a typical in vitro GEF assay used to measure the potency of EPAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
ESI-09 vs. PKA Inhibitors like H89: A Comparative Guide for Researchers
In the intricate world of cyclic AMP (cAMP) signaling, researchers often face the critical choice of which inhibitor to use to dissect the distinct roles of the two major downstream effectors: Exchange protein directly activated by cAMP (Epac) and Protein Kinase A (PKA). This guide provides a comprehensive comparison of ESI-09, a widely used Epac inhibitor, and H89, a classic PKA inhibitor, to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action
This compound acts as a non-cyclic nucleotide antagonist of both Epac1 and Epac2.[1] It competitively binds to the cyclic nucleotide-binding domain of Epac, preventing the cAMP-induced conformational change necessary for its guanine (B1146940) nucleotide exchange factor (GEF) activity.[1] This blockade keeps the small G proteins Rap1 and Rap2 in their inactive, GDP-bound state.[2]
H89 , on the other hand, is a potent, ATP-competitive inhibitor of PKA. It targets the ATP-binding site on the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.
Signaling Pathways
The cAMP signaling cascade bifurcates into two main branches mediated by Epac and PKA. Understanding these pathways is crucial for interpreting the effects of their respective inhibitors.
Caption: Overview of the cAMP signaling pathways, highlighting the points of inhibition by this compound and H89.
Quantitative Comparison: Potency and Selectivity
The following tables summarize the key quantitative data for this compound and H89, providing a clear comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Potency
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | Epac1 | IC50: 3.2 µM[3] | Potency can vary depending on the assay conditions. |
| Epac2 | IC50: 1.4 µM[3] | Generally shows slightly higher potency for Epac2. | |
| H89 | PKA | Ki: 48 nM[4] | Potent inhibitor of PKA. |
| PKG | ~10-fold less potent than for PKA | Exhibits some cross-reactivity with PKG. |
Table 2: Selectivity Profile
| Inhibitor | Primary Target(s) | Known Off-Targets | Selectivity over PKA |
| This compound | Epac1, Epac2 | Potential for non-specific protein denaturation at high concentrations (>20 µM).[5] | >100-fold selective for Epac over PKA.[3] |
| H89 | PKA | ROCKII, MSK1, S6K1, PKBα, MAPKAP-K1b, ion channels, receptors, Ca2+-ATPase.[4][6] | N/A |
Off-Target Considerations
A critical aspect of using kinase inhibitors is understanding their potential off-target effects.
This compound: While generally considered specific for Epac at concentrations below 20 µM, higher concentrations have been reported to cause non-specific protein denaturation.[5] Therefore, it is crucial to use the lowest effective concentration and perform appropriate controls.
H89: H89 is known for its broad off-target profile, inhibiting several other kinases, including ROCKII, MSK1, and S6K1, sometimes with greater potency than for PKA.[6] It can also affect ion channels and other cellular components. This lack of specificity necessitates careful interpretation of results and the use of complementary approaches, such as genetic knockdown or other PKA inhibitors, to confirm findings.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound and H89.
Epac Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of Epac to catalyze the exchange of GDP for GTP on its substrate, Rap1.
Protocol:
-
Reagents: Purified recombinant Epac1 or Epac2, purified Rap1b, BODIPY-GDP (fluorescent GDP analog), GDP, cAMP, this compound.
-
Procedure:
-
Pre-load Rap1b with BODIPY-GDP.
-
Prepare a reaction mixture containing the BODIPY-GDP-loaded Rap1b and Epac in an appropriate assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP.
-
Monitor the decrease in fluorescence over time as BODIPY-GDP is exchanged for unlabeled GDP.
-
Calculate the initial reaction rates to determine the IC50 of this compound.[1]
-
PKA Activity Assay
This assay measures the phosphorylation of a specific PKA substrate.
Protocol:
-
Reagents: Cell lysate, PKA-specific substrate (e.g., kemptide), [γ-³²P]ATP, H89.
-
Procedure:
-
Treat cells with H89 at various concentrations, followed by stimulation with a PKA activator (e.g., forskolin).
-
Prepare cell lysates.
-
Set up a kinase reaction containing cell lysate, the PKA substrate, and [γ-³²P]ATP in a suitable buffer.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate (e.g., via SDS-PAGE and autoradiography or by spotting on phosphocellulose paper).
-
Quantify the incorporation of ³²P to determine PKA activity and the inhibitory effect of H89.[7]
-
Experimental Workflow: Validating Inhibitor Specificity
To ensure that the observed cellular effects are due to the specific inhibition of either Epac or PKA, a rigorous validation workflow is recommended.
Caption: A logical workflow for validating the specificity of inhibitor effects in a cellular context.
Conclusion
The choice between this compound and H89 depends heavily on the specific research question and the experimental system.
-
This compound is the preferred tool for investigating Epac-specific signaling, given its high selectivity over PKA.[3] However, researchers must be mindful of its potential for non-specific effects at higher concentrations and should empirically determine the optimal concentration for their system.[5]
-
H89 remains a useful tool for studying PKA-dependent processes, but its significant off-target activity necessitates caution.[6] Data obtained using H89 should ideally be corroborated with other, more specific PKA inhibitors or genetic approaches to ensure the observed effects are indeed PKA-mediated.
Ultimately, a multi-faceted approach that includes careful dose-response studies, selectivity profiling, and genetic validation will yield the most reliable and interpretable results when dissecting the complex and crucial roles of Epac and PKA in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Genetic Validation of ESI-09 Effects Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor ESI-09 and siRNA-mediated knockdown for the genetic validation of Exchange protein directly activated by cAMP (Epac) signaling. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a comprehensive understanding of these two powerful techniques in elucidating the roles of Epac1 and Epac2 in cellular processes.
Introduction: Pharmacological vs. Genetic Inhibition of Epac
The study of cyclic AMP (cAMP) signaling pathways has been greatly advanced by the ability to dissect the distinct roles of its downstream effectors, Protein Kinase A (PKA) and Epac. This compound has emerged as a valuable pharmacological tool for the specific inhibition of Epac proteins.[1] It acts as a competitive inhibitor, binding to the cAMP-binding domain of both Epac1 and Epac2, thereby preventing the activation of downstream signaling cascades.[2][3]
To validate the on-target effects of this compound and to provide a complementary approach for studying Epac function, small interfering RNA (siRNA) mediated knockdown offers a genetic strategy to specifically reduce the expression of Epac1 and Epac2. This guide compares the outcomes and methodologies of using this compound versus Epac siRNA, providing researchers with the information needed to select the most appropriate technique for their experimental goals.
Comparative Data: this compound vs. Epac siRNA
The following tables summarize quantitative data from various studies, comparing the effects of this compound and siRNA-mediated knockdown of Epac on key downstream signaling events.
| Parameter | This compound | Epac1/2 siRNA | References |
| Target | Epac1 and Epac2 | Epac1 and/or Epac2 mRNA | [4][5] |
| Mechanism of Action | Competitive inhibition of cAMP binding | Post-transcriptional gene silencing | [6] |
| IC50 (this compound) | Epac1: ~3.2 µM, Epac2: ~1.4 µM | N/A | [4] |
| Knockdown Efficiency (siRNA) | N/A | Typically >70% reduction in protein levels | [7] |
Table 1: General Comparison of this compound and Epac siRNA
| Downstream Effect | Effect of this compound | Effect of Epac siRNA | References |
| Rap1 Activation | Inhibition | Inhibition | [4][5] |
| Cell Migration | Inhibition | Inhibition | [4][8] |
| Akt Phosphorylation | Inhibition | Not always directly assessed, pathway dependent | [4] |
Table 2: Comparison of Effects on Downstream Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the effects of this compound and Epac siRNA.
siRNA-Mediated Knockdown of Epac1/2
Objective: To specifically reduce the expression of Epac1 and/or Epac2 proteins in cultured cells.
Materials:
-
Epac1- and/or Epac2-specific siRNAs and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture plates and complete growth medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and western blot reagents.
-
Primary antibodies against Epac1, Epac2, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 20-50 nM final concentration) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Validation of Knockdown (Western Blot):
-
After incubation, wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Epac1, Epac2, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein knockdown compared to the non-targeting control.[7]
-
This compound Treatment
Objective: To pharmacologically inhibit Epac activity in cultured cells.
Materials:
-
This compound (stock solution typically in DMSO).
-
Cell culture medium.
-
Vehicle control (DMSO).
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1-20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) depending on the specific experiment.
-
Downstream Analysis: Proceed with the desired downstream assay, such as a Rap1 activation assay or a cell migration assay.
Rap1 Activation Assay (Pull-Down)
Objective: To measure the levels of active, GTP-bound Rap1.
Materials:
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads).
-
Lysis/Wash buffer.
-
GTPγS (positive control) and GDP (negative control).
-
Primary antibody against Rap1.
Protocol:
-
Cell Treatment: Treat cells with an Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) with or without pre-treatment with this compound or after Epac siRNA knockdown.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down of Active Rap1:
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and perform a western blot using a primary antibody against Rap1.
-
Also, load a small amount of the total cell lysate to determine the total Rap1 levels.
-
-
Analysis: Quantify the amount of pulled-down Rap1 and normalize it to the total Rap1 in the corresponding lysate.
Cell Migration Assay (Boyden Chamber/Transwell)
Objective: To assess the effect of this compound or Epac siRNA on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores).
-
24-well plates.
-
Serum-free and serum-containing medium.
-
Cotton swabs.
-
Methanol (B129727) or paraformaldehyde for fixation.
-
Crystal violet or DAPI for staining.
Protocol:
-
Cell Preparation: Culture cells and treat them with this compound or transfect them with Epac siRNA as described above. After treatment/transfection, serum-starve the cells for several hours.
-
Assay Setup:
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the prepared cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.[8]
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.[12]
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet or a fluorescent dye like DAPI.
-
-
Quantification:
-
Elute the crystal violet stain and measure the absorbance, or
-
Count the number of stained cells in several random fields under a microscope.
-
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the Epac signaling pathway and a typical experimental workflow for comparing this compound and Epac siRNA.
Caption: Epac signaling pathway and points of inhibition by this compound and siRNA.
Caption: Comparative experimental workflow for this compound and Epac siRNA studies.
Conclusion
Both the pharmacological inhibitor this compound and siRNA-mediated knockdown are invaluable tools for investigating the physiological and pathological roles of Epac1 and Epac2. This compound offers a rapid and reversible means to inhibit Epac function, making it ideal for acute studies and dose-response experiments. In contrast, siRNA knockdown provides a highly specific method for reducing Epac protein levels, which is advantageous for target validation and studies requiring prolonged inhibition. The cross-validation of results obtained from both methodologies can provide a more robust and comprehensive understanding of Epac signaling and its potential as a therapeutic target. Researchers should carefully consider the specific experimental question, required timeline, and desired level of protein modulation when choosing between these complementary techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target ESI-09 Activity with EPAC Knockout Models: A Comparative Guide
ESI-09: A Competitive Inhibitor of EPAC1 and EPAC2
This compound is a non-cyclic nucleotide antagonist that selectively inhibits both EPAC1 and EPAC2 isoforms.[1][2] It functions by competing with the endogenous second messenger, cyclic adenosine (B11128) monophosphate (cAMP), for binding to the cyclic nucleotide-binding domain of EPAC proteins.[3][4][5] This competitive inhibition prevents the conformational change required for EPAC to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1, thereby blocking downstream signaling cascades. While concerns have been raised about potential off-target effects, such as non-specific protein denaturation at high concentrations, detailed biochemical and pharmacological studies have demonstrated that this compound acts as a specific EPAC antagonist at pharmacologically effective concentrations, typically below 20 μM.[3][6][7][8]
Quantitative Comparison of this compound Potency
The inhibitory potency of this compound against EPAC1 and EPAC2 has been well-characterized through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking EPAC activity.
| Target | IC50 (μM) | Assay Conditions | Reference |
| EPAC1 | 3.2 | Cell-free GEF activity assay | [1][2] |
| EPAC2 | 1.4 | Cell-free GEF activity assay | [1][2] |
Validating this compound Specificity with EPAC Knockout Models
The most rigorous method to confirm the on-target activity of a pharmacological inhibitor is to compare its effects in wild-type (WT) models with those in models where the target protein has been genetically ablated (knockout, KO). Several studies have employed this strategy to validate the EPAC-specificity of this compound.
A key study investigating the role of EPAC in renal sodium handling demonstrated that the effects of this compound on the epithelial Na+ channel (ENaC) were significantly diminished in EPAC1 and EPAC2 knockout mice.[9] This provides strong evidence that the primary mechanism of action of this compound in this context is through its inhibition of EPAC.
| Experimental Model | Treatment | Key Finding | Conclusion | Reference |
| Wild-Type (WT) Mice | This compound | Decreased ENaC activity | This compound inhibits ENaC activity in the presence of EPAC. | [9] |
| Epac1-/- Mice | This compound | Mild inhibitory effect on ENaC activity | The effect of this compound is significantly reduced, indicating EPAC1 is a primary target. The residual effect is likely due to inhibition of EPAC2. | [9] |
| Epac2-/- Mice | This compound | Mild inhibitory effect on ENaC activity | The effect of this compound is significantly reduced, indicating EPAC2 is a primary target. The residual effect is likely due to inhibition of EPAC1. | [9] |
These findings highlight that while this compound can inhibit both EPAC isoforms, the magnitude of its effect on a specific cellular process is dependent on the presence of its target proteins. The attenuated response in knockout models confirms the on-target activity of the inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental logic for its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for comparing inhibitor effects in WT versus KO models.
Caption: The cAMP-EPAC-Rap1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target activity using knockout models.
Experimental Protocols
While detailed, step-by-step protocols are specific to each laboratory and experiment, the following provides an overview of the key methodologies employed in studies validating this compound's on-target activity.
Generation of EPAC Knockout Cell Lines
The generation of EPAC knockout cell lines is most commonly achieved using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the RAPGEF3 (EPAC1) or RAPGEF4 (EPAC2) gene. Several online tools are available for gRNA design, which should be selected based on high on-target scores and low off-target predictions.
-
Vector Construction and Transfection: Clone the designed gRNAs into a Cas9 expression vector. Transfect the resulting plasmid into the cell line of interest using a suitable method (e.g., lipid-based transfection, electroporation).
-
Single-Cell Cloning and Screening: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Validation: Expand the single-cell clones and screen for successful knockout by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western blotting or qPCR: To confirm the absence of EPAC protein or mRNA expression.
-
In Vivo Studies with EPAC Knockout Mice
For in vivo validation, EPAC1 and EPAC2 knockout mouse models are utilized.
-
Animal Models: Obtain constitutionally EPAC1-/- and EPAC2-/- mice and corresponding wild-type littermates.
-
Drug Administration: Administer this compound or a vehicle control to both knockout and wild-type mice. The route of administration (e.g., intraperitoneal injection) and dosage will depend on the specific study. For example, a daily dose of 10 mg/kg has been used.[1]
-
Phenotypic Analysis: Assess the physiological or behavioral endpoint of interest. This could involve electrophysiological measurements, biochemical assays on tissue samples, or behavioral tests.
Measurement of Downstream EPAC Signaling
The effect of this compound in both WT and KO models is quantified by measuring downstream signaling events known to be modulated by EPAC.
-
Rap1 Activation Assay: This assay directly measures the GEF activity of EPAC. It typically involves incubating cell lysates with a GST-fusion protein of the Rap-binding domain of RalGDS, which specifically pulls down the active, GTP-bound form of Rap1. The amount of pulled-down Rap1 is then quantified by Western blotting.
-
Akt Phosphorylation: EPAC activation can lead to the phosphorylation of Akt at Ser473. The levels of phosphorylated Akt (p-Akt) and total Akt can be measured by Western blotting using phospho-specific and total protein antibodies, respectively.[2]
-
Cell-Based Functional Assays: Depending on the biological context, various functional assays can be employed, such as cell migration and invasion assays, measurements of ion channel activity, or hormone secretion assays.[1][2][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and pharmacological characterizations of this compound based EPAC inhibitors: defining the this compound "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Epac1–/– and Epac2–/– mice exhibit deficient epithelial Na+ channel regulation and impaired urinary Na+ conservation - PMC [pmc.ncbi.nlm.nih.gov]
ESI-09 and PKA Activity: A Comparative Guide to Off-Target Effects
For researchers investigating the cAMP signaling pathway, the small molecule ESI-09 has emerged as a valuable tool for selectively inhibiting the Exchange Protein directly Activated by cAMP (EPAC). However, the potential for off-target effects, particularly on the primary mediator of cAMP signaling, Protein Kinase A (PKA), necessitates a thorough assessment. This guide provides a comparative analysis of this compound's off-target effects on PKA activity, supported by experimental data, and evaluates its performance against alternative EPAC inhibitors.
Quantitative Assessment of Inhibitor Specificity
The inhibitory potency of this compound and its alternatives against EPAC and PKA are summarized below. This compound demonstrates a significant selectivity for EPAC isoforms over PKA.
| Inhibitor | Target(s) | IC50 (µM) | PKA Inhibition | Selectivity (EPAC vs. PKA) |
| This compound | EPAC1 | 3.2[1] | 10-20% at 100 µM[2] | >100-fold[1] |
| EPAC2 | 1.4[1] | |||
| (R)-CE3F4 | EPAC1 | ~6 | No reported activity | Highly Selective |
| EPAC2 | >60 | |||
| ESI-05 | EPAC2 | 0.4 | Selective over PKA at 25 µM | Data not available |
| HJC0726 | EPAC1, EPAC2 | More potent than this compound | Data not available | Data not available |
| ESI-07 | EPAC2 | Data not available | Data not available | Data not available |
Unveiling the Signaling Pathways
The canonical cAMP signaling pathway involves the activation of both PKA and EPAC. The following diagram illustrates the points of intervention for this compound and its alternatives.
Experimental Protocols for PKA Activity Assessment
Several robust methods are available to quantify PKA activity and assess the off-target effects of EPAC inhibitors.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of purified PKA enzyme, a PKA-specific substrate (e.g., Kemptide), ATP, and a dilution series of the test inhibitor (e.g., this compound) in the kinase buffer.
-
Kinase Reaction : In a 384-well plate, add the PKA enzyme, PKA substrate, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Measurement : Measure the luminescence of each well using a plate reader. The signal is directly proportional to PKA activity.
Western Blot Analysis of PKA Substrate Phosphorylation
This method indirectly assesses PKA activity by measuring the phosphorylation of its downstream substrates, such as CREB (cAMP response element-binding protein) at Serine 133.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis : Culture cells to the desired confluency. Treat the cells with the test inhibitor at various concentrations for a specific duration. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the level of CREB phosphorylation.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of EPAC proteins with minimal off-target effects on PKA activity at concentrations typically used to inhibit EPAC. For researchers requiring even greater specificity, particularly for dissecting the roles of EPAC1, (R)-CE3F4 presents a viable alternative with no reported PKA inhibition. When assessing the off-target effects of any inhibitor, it is crucial to employ robust and quantitative experimental methods, such as luminescence-based kinase assays or Western blotting for downstream substrates, to ensure the validity and accuracy of the research findings. Further investigation into the PKA off-target effects of other this compound analogs like HJC0726 and ESI-07 would be beneficial for a more comprehensive understanding of their selectivity profiles.
References
ESI-09 Analogs: A Comparative Guide to EPAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of ESI-09 and its analogs as inhibitors of the Exchange Proteins Directly Activated by cAMP (EPAC). This compound is a non-cyclic nucleotide antagonist that competitively inhibits both EPAC1 and EPAC2 isoforms, making it a valuable tool for studying EPAC-mediated signaling pathways.[1][2] This guide presents quantitative data on the inhibitory potency of this compound and its key analogs, details the experimental protocols for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Performance Comparison of this compound and Analogs
The inhibitory potency of this compound and its analogs is primarily assessed by their half-maximal inhibitory concentration (IC50) values against EPAC1 and EPAC2. The following table summarizes the available data, highlighting the key structural modifications and their impact on activity.
| Compound | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | EPAC1 IC50 (µM) | EPAC2 IC50 (µM) |
| This compound | H | Cl | H | 3.2 | 1.4 |
| HJC0726 | H | Cl | Cl | 2.4 | 1.0 |
| Analog 3 | Cl | H | H | > 50 | > 50 |
| Analog 4 | H | H | Cl | 15.6 | 8.9 |
| Analog 5 | H | OCH3 | H | > 50 | > 50 |
| Analog 6 | H | CH3 | H | > 50 | > 50 |
Structure-Activity Relationship (SAR) Analysis
The data reveals critical insights into the SAR of this compound analogs[3]:
-
Importance of the Chloro Substituent: The presence and position of the chloro group on the phenyl ring are crucial for inhibitory activity. This compound, with a single chloro substituent at the meta position, is a potent inhibitor.
-
Effect of Di-substitution: The analog HJC0726, which has an additional chloro group at the ortho position (3,5-dichloro), exhibits even greater potency against both EPAC1 and EPAC2 than this compound.
-
Loss of Activity with Other Substituents: Replacing the chloro group with hydrogen (unsubstituted phenyl), a methoxy (B1213986) group, or a methyl group at the meta position leads to a significant loss of inhibitory activity.
-
Positional Isomers: Moving the chloro group from the meta to the para position (Analog 3) or to the ortho position (Analog 4) results in a substantial decrease in potency, with the para-substituted analog being virtually inactive.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and its analogs.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1. The inhibition of this activity by this compound analogs is a direct measure of their potency.
Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP) pre-loaded onto Rap1. Upon EPAC-mediated exchange for unlabeled GTP in the buffer, the fluorescence of the solution decreases. This decrease is monitored over time to determine the rate of the exchange reaction.
Protocol:
-
Reagents:
-
Purified recombinant human EPAC1 or EPAC2.
-
Purified recombinant Rap1b.
-
BODIPY-GDP (fluorescent GDP analog).
-
GTP (unlabeled).
-
cAMP.
-
This compound analog to be tested.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture containing Rap1b pre-loaded with BODIPY-GDP and the EPAC enzyme in the assay buffer.
-
Add varying concentrations of the this compound analog to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 10 µM) and a saturating concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial rates of the reaction for each concentration of the inhibitor.
-
Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay determines the ability of this compound analogs to compete with radiolabeled cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC.
Principle: A fixed concentration of radiolabeled cAMP (e.g., [3H]cAMP) is incubated with the EPAC protein in the presence of varying concentrations of the unlabeled this compound analog. The amount of radiolabeled cAMP bound to the protein is measured, and a decrease in bound radioactivity with increasing concentrations of the analog indicates competitive binding.
Protocol:
-
Reagents:
-
Purified recombinant human EPAC1 or EPAC2.
-
[3H]cAMP (radiolabeled cAMP).
-
Unlabeled cAMP (for determining non-specific binding).
-
This compound analog to be tested.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2.
-
Scintillation cocktail.
-
-
Procedure:
-
In a multi-well plate, add the EPAC protein, [3H]cAMP, and varying concentrations of the this compound analog to the binding buffer.
-
For determining non-specific binding, add a high concentration of unlabeled cAMP to a set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the protein-bound [3H]cAMP from the free [3H]cAMP using a filter-binding apparatus.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the analog by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the analog concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the EPAC signaling pathway and a typical experimental workflow for screening EPAC inhibitors.
Caption: The EPAC signaling pathway and the inhibitory action of this compound analogs.
Caption: A typical experimental workflow for screening and optimizing EPAC inhibitors.
References
Comparative Analysis of ESI-09 and its Analogs: A Guide to Potency and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EPAC inhibitor ESI-09 and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving the modulation of the cAMP signaling pathway.
Exchange proteins directly activated by cAMP (EPAC) have emerged as crucial mediators of cyclic AMP signaling, functioning independently of the canonical protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby regulating a multitude of cellular processes. This compound, a non-cyclic nucleotide antagonist, has been identified as a selective inhibitor of EPAC activity. This guide delves into a comparative analysis of the potency of this compound and its analogs, providing a comprehensive overview of their mechanism of action, experimental validation, and structure-activity relationships.
Potency Comparison of this compound and its Analogs
The inhibitory potency of this compound and its derivatives against EPAC1 and EPAC2 has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their efficacy. The following table summarizes the reported IC50 values for this compound and a key analog, HJC0726.
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | EPAC1 | 3.2[1][2] | >100-fold selective over PKA[1] |
| EPAC2 | 1.4[1][2] | ||
| HJC0726 | EPAC1 | 2.4[3] | More potent than this compound[4] |
| EPAC2 | 1.0[3] |
Mechanism of Action: Competitive Inhibition
This compound and its analogs function as competitive inhibitors of both EPAC1 and EPAC2.[5] They act by directly competing with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[5] By occupying this binding site, these inhibitors prevent the cAMP-induced conformational change necessary for the activation of EPAC's GEF activity. Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1.[5]
The specificity of this compound's action is highlighted by the high sensitivity of its potency to minor chemical modifications on its structure.[3][6] This structure-activity relationship underscores that the inhibitory effect is not due to non-specific protein denaturation at pharmacologically relevant concentrations.[3][6]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical EPAC signaling pathway and the point of inhibition by this compound and its analogs.
Caption: this compound and its analogs competitively inhibit cAMP binding to EPAC, thereby preventing the activation of Rap1 and downstream signaling.
Experimental Protocols
The potency of this compound and its analogs is primarily determined by two key in vitro assays: the Guanine Nucleotide Exchange Factor (GEF) activity assay and the competitive binding assay.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by this compound or its analogs is a direct measure of their potency.[5]
Methodology:
-
Reagents and Buffers:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2.
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).
-
BODIPY-GDP (fluorescent GDP analog).
-
Guanosine 5'-diphosphate (GDP).
-
cyclic AMP (cAMP).
-
This compound or its analogs.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[5]
-
-
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.[5]
-
Add varying concentrations of the test compound (this compound or analog) to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).[5]
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of fluorescently labeled BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.[5]
-
Calculate the initial rates of the reaction at each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
8-NBD-cAMP Competition Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled cAMP analog (8-NBD-cAMP) for binding to the EPAC protein.
Methodology:
-
Reagents and Buffers:
-
Purified recombinant EPAC protein.
-
8-NBD-cAMP (8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate).
-
Unlabeled cAMP.
-
This compound or its analogs.
-
Assay Buffer: 20 mM Tris buffer, pH 7.5, with 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[3]
-
-
Procedure:
-
A reaction mixture containing 50 nM EPAC2 and 60 nM 8-NBD-cAMP is prepared in the assay buffer and dispensed into a 96-well plate.[3]
-
Add varying concentrations of the test compound (this compound or analog) to the reaction mixture.
-
Monitor the fluorescence intensity using a microplate reader with excitation/emission wavelengths set at 470/540 nm.[3]
-
Add a high concentration of unlabeled cAMP (e.g., 300 µM) to determine the signal from complete displacement.[3]
-
The relative fluorescence is calculated to determine the percentage of displacement by the test compound.
-
The IC50 value is determined by plotting the percentage of displacement against the logarithm of the compound concentration.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the potency of this compound and its analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and pharmacological characterizations of this compound based EPAC inhibitors: defining the this compound "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
ESI-09 Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ESI-09, a widely used inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), with other key signaling pathways. The data presented herein is compiled from multiple studies to offer an objective overview of its performance and to aid in the design and interpretation of experiments.
This compound is a non-cyclic nucleotide, small molecule inhibitor that has been instrumental in dissecting the roles of EPAC1 and EPAC2 in various cellular processes.[1] Its utility, however, is contingent on its selectivity. This guide examines the experimental evidence for this compound's specificity for the EPAC pathway over other cAMP-dependent and independent signaling cascades.
Quantitative Comparison of Inhibitory Activity
To facilitate a clear comparison of this compound's potency and selectivity, the following table summarizes its half-maximal inhibitory concentration (IC50) values against its primary targets, EPAC1 and EPAC2, and a key potential off-target, Protein Kinase A (PKA).
| Target Protein | IC50 (µM) | Selectivity vs. PKA | Notes |
| EPAC1 | 3.2[2][3] | >100-fold[2][3] | This compound acts as a pan-inhibitor of both EPAC isoforms.[1] |
| EPAC2 | 1.4[2][3] | >100-fold[2][3] | This compound shows slightly higher potency for EPAC2 over EPAC1.[1] |
| PKA (Type Iα & IIβ) | >100 | - | At a concentration of 25 µM, this compound did not significantly alter cAMP-induced PKA activation.[1] At 100 µM, up to 20% inhibition of Type II PKA was observed.[1] |
Visualizing Signaling Interactions and Experimental Design
To better illustrate the context of this compound's activity and the methods used to assess its specificity, the following diagrams are provided.
References
- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Verifying ESI-09's Mechanism as a Competitive Antagonist: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of action of a pharmacological inhibitor is paramount for interpreting experimental results and advancing therapeutic strategies. This guide provides a detailed analysis of ESI-09, a widely used inhibitor of the Exchange protein directly activated by cAMP (Epac), and objectively verifies its mechanism as a competitive antagonist. We present comparative data with other Epac inhibitors, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Mechanism of Action: this compound as a Competitive Antagonist
This compound is a cell-permeable small molecule that selectively inhibits both isoforms of Epac, Epac1 and Epac2.[1] Its mechanism of action is characterized as competitive antagonism, meaning it directly competes with the endogenous second messenger, cyclic adenosine (B11128) monophosphate (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the Epac proteins.[2][3][4][5] By occupying this binding site, this compound prevents the cAMP-induced conformational change necessary for the activation of Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity.[3] Consequently, Epac remains in its inactive state, unable to catalyze the exchange of GDP for GTP on the small G proteins of the Rap family (Rap1 and Rap2), thereby blocking downstream signaling pathways.[1]
Studies have demonstrated that the inhibitory effect of this compound can be overcome by increasing the concentration of cAMP, a hallmark of competitive inhibition. This characteristic distinguishes this compound from other Epac inhibitors with different mechanisms, such as the uncompetitive inhibitor CE3F4 and the allosteric antagonist ESI-05.[6]
Quantitative Comparison of Epac Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other key Epac inhibitors against the two major Epac isoforms.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Epac1) | IC50 (Epac2) | Selectivity Notes |
| This compound | Epac1 and Epac2 | Competitive Antagonist | 3.2 µM[7][8][9][10] | 1.4 µM[7][8][9][10] | Pan-Epac inhibitor; >100-fold selectivity over PKA.[1][7][9] |
| CE3F4 | Epac1 selective | Uncompetitive Inhibitor | ~2 µM[6] | - | Useful for dissecting the specific role of Epac1.[6] |
| ESI-05 | Epac2 selective | Allosteric Antagonist | - | ~3 µM[6] | Ideal for investigating the specific functions of Epac2.[6] |
| HJC0726 | Epac1 and Epac2 | Competitive Antagonist | More potent than this compound | More potent than this compound | A structurally related alternative to confirm this compound's on-target effects.[6] |
Note: IC50 values can vary depending on the experimental conditions, such as the cAMP concentration used in the assay.[2] It is important to consider these factors when comparing data across different studies. At concentrations above 25 µM, this compound may exhibit non-specific effects, potentially acting as a protein denaturant.[4] Therefore, it is recommended to use this compound within a therapeutic window of 1-10 µM to ensure specific inhibition of Epac.
Key Experimental Protocols
To verify the competitive antagonistic mechanism of this compound, several key experiments are typically performed. The following are detailed methodologies for these assays.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of Epac.
Objective: To determine the IC50 value of this compound for the inhibition of Epac-mediated Rap1 activation.
Materials:
-
Purified recombinant full-length human Epac1 or mouse Epac2
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167)
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine 5'-triphosphate (GTP)
-
cAMP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM Epac1 or Epac2 in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GTP in the buffer results in a decrease in fluorescence.
-
Calculate the initial rates of the reaction at each this compound concentration.
-
Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assay
This assay directly demonstrates that this compound competes with cAMP for the same binding site on Epac.
Objective: To measure the ability of this compound to displace a fluorescent cAMP analog from the Epac CNB domain.
Materials:
-
Purified recombinant Epac2
-
8-NBD-cAMP (fluorescent cAMP analog)
-
This compound
-
cAMP (for positive control)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
Procedure:
-
In a 96-well microplate, prepare a reaction mix containing 50 nM Epac2 and 60 nM 8-NBD-cAMP in the assay buffer.
-
Add varying concentrations of this compound or unlabeled cAMP to the wells.
-
Incubate the plate at room temperature.
-
Measure the fluorescence polarization or intensity. The displacement of 8-NBD-cAMP by this compound or unlabeled cAMP will result in a decrease in fluorescence polarization or a change in intensity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This cellular assay confirms that this compound blocks Epac-mediated signaling pathways within a cellular context.
Objective: To evaluate the effect of this compound on the phosphorylation of Akt, a downstream effector of Epac signaling.
Procedure:
-
Culture cells (e.g., AsPC-1 pancreatic cancer cells) to the desired confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an Epac activator (e.g., 10 µM 007-AM) for 5-10 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.
-
Probe the membrane with primary antibodies against phosphorylated Akt (Ser473 and Thr308) and total Akt.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent detection system.[3]
Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Epac signaling pathway, the mechanism of this compound's competitive inhibition, and the workflows of the key experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolog.de [biolog.de]
Safety Operating Guide
Essential Guide to the Proper Disposal of Esi-09
For researchers and drug development professionals, the responsible management of chemical reagents is paramount for laboratory safety and environmental protection. Esi-09, a selective inhibitor of the Exchange protein directly activated by cAMP (Epac), requires meticulous handling and disposal due to its chemical properties and biological activity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring adherence to standard laboratory safety practices.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1][2][3] |
| Molecular Weight | 330.77 g/mol | [1][3][4] |
| Appearance | Yellow powder | [1][4] |
| CAS Number | 263707-16-0 | [1][2][4] |
| Purity | ≥98% (HPLC) | [1] |
| IC₅₀ for EPAC1 | 3.2 µM | [1][2][5] |
| IC₅₀ for EPAC2 | 1.4 µM | [1][2][5] |
| Solubility | DMSO: ≥ 16.6 mg/mL, DMF: 5 mg/mL, Ethanol: 1 mg/mL | [1][2][4] |
| Storage Temperature | -20°C | [1][2][4] |
| Stability | ≥ 4 years (when stored correctly) | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Gloves should be inspected for damage before use and changed frequently.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[1][6]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[1] For larger quantities or in the event of a spill, a full-body suit may be necessary.[1]
Experimental Protocol: Step-by-Step Disposal of this compound
All waste containing this compound must be treated as hazardous chemical waste.[1] The following procedure is a general guideline based on standard laboratory practices. Always consult and adhere to your institution's specific protocols and Environmental Health and Safety (EHS) department guidelines.[4]
1. Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including empty containers, contaminated consumables (e.g., pipette tips, gloves), and absorbent materials from spill cleanups.[1][4]
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.[1][4]
-
The label should include "Hazardous Waste," "this compound," the quantity, and any known hazard information.[4]
-
-
Liquid Waste:
-
Do not pour this compound solutions down the drain.[4][6] Organic solvents like DMSO and dissolved chemicals can harm aquatic life and damage wastewater treatment systems.[4]
-
Collect all liquid waste containing this compound in a designated, sealed, leak-proof, and chemical-resistant container.[1][4] For DMSO solutions, a high-density polyethylene (B3416737) bottle is suitable.[4]
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including the solvent (e.g., "this compound in DMSO").[4]
-
2. Waste Storage
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.[4]
-
Ensure the storage area is well-ventilated.
3. Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management program.[1][4]
-
Do not dispose of this compound waste in regular or biohazardous trash.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash off with soap and plenty of water. If irritation persists, seek medical attention.[1][6]
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
This compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling ESI-09
This guide provides critical safety and logistical information for the handling of ESI-09, a specific inhibitor of the exchange protein directly activated by cAMP (EPAC). Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 330.77 g/mol | [1] |
| Appearance | Yellow powder | [1][2] |
| CAS Number | 263707-16-0 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| IC₅₀ for EPAC1 | 3.2 µM | [1][3][4] |
| IC₅₀ for EPAC2 | 1.4 µM | [1][3][4] |
| Solubility in DMSO | ≥ 16.6 mg/mL | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years (when stored correctly) | [1] |
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Inspect gloves for any signs of damage before use and change them regularly to prevent contamination.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[1] For larger quantities or in case of a spill, a full-body suit may be necessary.[1]
Experimental Protocols
Stock Solution Preparation
The following is a general protocol for preparing a stock solution of this compound. Always refer to your specific experimental requirements for precise concentrations.
-
Pre-dissolving (optional but recommended): To obtain a higher concentration, warm the tube containing this compound at 37°C for 10 minutes and/or use an ultrasonic bath to aid in dissolution.[1]
-
Solvent Selection: this compound is soluble in DMSO at concentrations of 100 mg/mL.[1]
-
Dissolution: Aseptically add the desired volume of DMSO to the vial of this compound.[1] Vortex or sonicate until the powder is completely dissolved.[1]
-
Storage: Store the stock solution in aliquots at -20°C for up to 3 months or at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1][4]
General Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.[1][2] Do not pour this compound solutions down the drain.[2]
-
Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and the recommended workflow for its safe handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
